BI8622
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-18-22(24(32)30-21-9-7-19(15-26)8-10-21)28-17-29-23(18)31-13-11-25(16-27,12-14-31)20-5-3-2-4-6-20/h2-10,17H,11-15,26H2,1H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHAXMJRQQTBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)(C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-8622: A Technical Guide to its Mechanism of Action as a HUWE1 E3 Ubiquitin Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of BI-8622, a specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE or ARF-BP1. The content herein is curated for an audience with a strong background in molecular and cellular biology, oncology, and drug discovery.
Core Mechanism of Action
BI-8622 functions as a selective inhibitor of the HUWE1 E3 ubiquitin ligase.[1][2] HUWE1 is a critical regulator of cellular processes, including cell proliferation, DNA damage response, and apoptosis, through its mediation of protein ubiquitination and subsequent degradation.[3] The primary mechanism of BI-8622 involves the direct inhibition of HUWE1's catalytic activity, leading to the stabilization of its downstream substrates.[2]
A key oncogenic pathway disrupted by BI-8622 is the MYC signaling cascade. In many cancers, the transcription factor MYC is overexpressed and drives tumor growth. HUWE1 targets the MYC-interacting protein MIZ1 for degradation, which in turn allows for MYC-dependent transcriptional activation. By inhibiting HUWE1, BI-8622 stabilizes MIZ1, leading to the formation of repressive MYC/MIZ1 complexes on the promoters of MYC target genes. This ultimately results in the suppression of MYC-driven transcription and a reduction in tumor cell proliferation.[4][5][6]
Another critical substrate of HUWE1 is the anti-apoptotic protein MCL1. HUWE1 mediates the ubiquitination and proteasomal degradation of MCL1.[1][2][7] Inhibition of HUWE1 by BI-8622 leads to the accumulation of MCL1, which can have context-dependent effects on cell survival.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BI-8622's activity from preclinical studies.
Table 1: In Vitro Inhibitory Activity of BI-8622
| Target | Assay Type | IC50 (μM) | Cell Line/System | Reference |
| HUWE1 | HECT-domain auto-ubiquitination | 3.1 | In vitro | [1][2] |
| MCL1 Ubiquitination | In-cell ubiquitination assay | 6.8 | HeLa | [1][2] |
Table 2: Cellular Effects of BI-8622
| Effect | Assay Type | IC50 (μM) | Cell Line | Reference |
| Inhibition of Colony Formation | Crystal violet staining | 8.4 | Ls174T | [2] |
| Reduction in Cell Viability | Dose-response assay (24h) | ~15-25 | Multiple Myeloma Cell Lines |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by BI-8622.
Caption: BI-8622 inhibits HUWE1, stabilizing MIZ1 and promoting repressive MYC/MIZ1 complexes.
Caption: BI-8622 inhibits HUWE1-mediated degradation of the anti-apoptotic protein MCL1.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro HUWE1 Auto-Ubiquitination Assay
This assay measures the catalytic activity of HUWE1 by detecting its auto-ubiquitination.
Materials:
-
Recombinant human UBA1 (E1 enzyme)
-
Recombinant human UbcH5b (E2 enzyme)
-
Recombinant human HUWE1 HECT domain
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
BI-8622 (or DMSO as control)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing UBA1, UbcH5b, and ubiquitin in the assay buffer.
-
Add varying concentrations of BI-8622 or DMSO to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the HUWE1 HECT domain and ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated HUWE1.
-
Quantify the band intensities to determine the IC50 of BI-8622.
In-Cell MCL1 Ubiquitination Assay
This assay assesses the effect of BI-8622 on the ubiquitination of MCL1 within a cellular context.
Materials:
-
HeLa cells
-
Plasmids expressing His-tagged ubiquitin and HA-tagged HUWE1
-
Transfection reagent (e.g., PEI)
-
Cell lysis buffer (containing protease and deubiquitinase inhibitors)
-
Ni-NTA agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-MCL1 antibody
-
BI-8622 (or DMSO as control)
Procedure:
-
Co-transfect HeLa cells with plasmids expressing His-ubiquitin and HA-HUWE1.
-
After a suitable expression period (e.g., 24-48 hours), treat the cells with varying concentrations of BI-8622 or DMSO for a defined time (e.g., 4-6 hours).
-
Lyse the cells in a denaturing lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Separate the eluates by SDS-PAGE and perform Western blotting with an anti-MCL1 antibody to detect ubiquitinated MCL1.
Colony Formation Assay
This assay evaluates the long-term effect of BI-8622 on the proliferative capacity of cancer cells.
Materials:
-
Ls174T colorectal cancer cells
-
Complete cell culture medium
-
BI-8622
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
10% acetic acid
Procedure:
-
Seed a low number of Ls174T cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of BI-8622 or DMSO.
-
Incubate the cells for an extended period (e.g., 10-14 days), replacing the medium with fresh compound every 3-4 days.
-
When visible colonies have formed in the control wells, wash the plates with PBS.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Wash away the excess stain with water and allow the plates to air dry.
-
Quantify the stained colonies by dissolving the dye in 10% acetic acid and measuring the absorbance at 590 nm.
In Vivo Pharmacology and Pharmacokinetics
Preclinical in vivo studies have been conducted to assess the pharmacokinetic properties of BI-8622. Measurements of compound levels in mouse serum following intraperitoneal injection indicated that BI-8622 does not accumulate to high levels and is rapidly cleared.[2] This rapid clearance has posed challenges for detailed in vivo efficacy analyses of the current compound.[2] Further optimization of the compound's pharmacokinetic profile would be necessary for robust in vivo anti-tumor efficacy studies.
Experimental Workflow Diagram
Caption: Workflow for the discovery and characterization of BI-8622.
Conclusion
BI-8622 is a valuable research tool for elucidating the biological functions of the HUWE1 E3 ubiquitin ligase. Its ability to specifically inhibit HUWE1 and modulate the stability of key oncoproteins such as MYC (via MIZ1) and MCL1 provides a strong rationale for the continued investigation of HUWE1 as a therapeutic target in oncology. While the pharmacokinetic properties of BI-8622 itself may limit its direct clinical translation, it serves as a critical chemical probe and a foundation for the development of future generations of HUWE1 inhibitors with improved drug-like properties.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. embopress.org [embopress.org]
- 7. medchemexpress.com [medchemexpress.com]
BI8622 as a specific inhibitor of HUWE1 ubiquitin ligase
An In-depth Technical Guide to BI8622: A Specific Inhibitor of the HUWE1 Ubiquitin Ligase
Introduction
The HECT, UBA, and WWE domain-containing E3 ubiquitin-protein ligase 1, commonly known as HUWE1 (also referred to as ARF-BP1 or MULE), is a large, 482 kDa E3 ligase that plays a central role in a multitude of cellular processes.[1][2] It is a key regulator of signaling pathways, cell growth, apoptosis, DNA damage responses, and metabolism.[1][2] HUWE1 targets a wide array of protein substrates for ubiquitination, thereby controlling their stability and function. Its substrates include crucial proteins involved in oncogenesis and tumor suppression, such as MYC, MYCN, MCL1, p53, and MIZ1.[3][4] Given its pivotal role in cellular homeostasis and its dysregulation in various diseases, including many cancers, HUWE1 has emerged as a promising target for therapeutic intervention.[2][5] This guide focuses on this compound, a small molecule identified as a specific inhibitor of HUWE1, detailing its discovery, mechanism of action, and its utility as a tool for cancer research.
Discovery of this compound
This compound was identified through a high-throughput screening campaign that assessed a library of 840,243 compounds for their ability to inhibit the auto-ubiquitination activity of the HUWE1 HECT domain.[3] This initial screen yielded 2,765 hits.[3] Following confirmation and counter-screening to eliminate compounds that inhibited other components of the ubiquitination cascade like UBA1 or UbcH5b, dose-response curves were determined.[3] To ensure specificity, compounds were also tested against the auto-ubiquitination activity of another HECT-domain E3 ligase, NEDD4.[3] This rigorous selection process led to the identification of this compound as a potent and specific inhibitor of HUWE1.[3][6]
Caption: Workflow for the identification of this compound.
Data Presentation
Quantitative Activity of this compound
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The data highlights its potency against HUWE1 and its effects on downstream cellular processes.
| Assay Type | Target/Process | Cell Line | IC50 Value | Reference |
| Biochemical Assay | HUWE1 HECT-domain auto-ubiquitination | N/A | 3.1 µM | [3][7] |
| Cellular Assay | Inhibition of MCL1 Ubiquitination | HeLa | 6.8 µM | [3][7] |
| Cellular Assay | Suppression of Colony Formation | Ls174T | 8.4 µM | [3] |
Selectivity Profile of this compound
A critical aspect of a chemical probe is its selectivity. This compound was tested against other HECT-domain E3 ubiquitin ligases and found to be highly selective for HUWE1.
| E3 Ligase | IC50 Value | Reference |
| HUWE1 | 3.1 µM | [6] |
| HECW2 | > 50 µM | [8] |
| ITCH | > 50 µM | [8] |
| NEDD4 | > 50 µM | [3][8] |
| SMURF1 | > 50 µM | [8] |
| SMURF2 | > 50 µM | [8] |
| WWP1 | > 50 µM | [8] |
Mechanism of Action and Cellular Effects
This compound exerts its effects by directly inhibiting the catalytic activity of HUWE1. This inhibition prevents the ubiquitination and subsequent proteasomal degradation of HUWE1 substrates, leading to their accumulation and altered downstream signaling.
Inhibition of MYC-Dependent Transactivation
In colorectal cancer cells, HUWE1 is required for robust MYC-dependent gene expression.[9] HUWE1 ubiquitinates the MYC-associated protein MIZ1, leading to its degradation. This prevents the formation of repressive MYC/MIZ1 complexes on MYC-activated target genes.[9] By inhibiting HUWE1, this compound stabilizes MIZ1, promoting the formation of these repressive complexes and thereby inhibiting MYC-dependent transactivation in a tumor-specific manner.[9]
Caption: this compound inhibits MYC function by stabilizing MIZ1.
Stabilization of HUWE1 Substrates
This compound treatment leads to the accumulation of various known HUWE1 substrates. This includes the anti-apoptotic protein MCL1, whose degradation in response to UV irradiation is retarded by the inhibitor.[6] Similarly, levels of TopBP1, another HUWE1 substrate, are also increased upon treatment with this compound. This stabilization of key proteins affects multiple cellular pathways.
Caption: this compound blocks HUWE1-mediated substrate degradation.
Effects on Cancer Cell Proliferation and Survival
By modulating the levels of key oncogenic and tumor-suppressive proteins, this compound impacts cancer cell viability.
-
Colorectal Cancer: this compound suppresses the colony formation of Ls174T colorectal cancer cells and retards their passage through all phases of the cell cycle, with the most significant effect in the G1 phase.[7]
-
Multiple Myeloma (MM): Small molecule-mediated inhibition of HUWE1 leads to growth arrest in MM cell lines, while having minimal effect on normal bone marrow cells.[5][10] This inhibition also reduces MYC expression in MM cells.[5]
-
Non-Small Cell Lung Cancer (NSCLC): In NSCLC models, HUWE1 promotes tumorigenesis by mediating the degradation of the p53 tumor suppressor.[11][12] Inhibition of HUWE1 leads to p53 accumulation, which in turn inhibits cancer cell proliferation and tumor growth.[11]
-
Acute Kidney Injury (AKI): Beyond cancer, this compound has shown protective effects in a mouse model of cisplatin-induced AKI.[7] Treatment with this compound significantly ameliorates renal dysfunction and DNA damage.[7][13]
Experimental Protocols
HUWE1 Auto-Ubiquitination Assay (High-Throughput Screen)
This DELFIA (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay) format assay was used for the primary screen to identify HUWE1 inhibitors.[6]
-
Plate Coating: Assays are performed in streptavidin-coated 96-well plates.[6]
-
Reaction Setup: To each well, add 10 µL of assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.5 mM MgCl₂, 0.05 mM CaCl₂, 0.5 mM DTT, 0.1% Tween-20, 1% DMSO) containing the test compound (e.g., this compound).[6]
-
Enzyme Mix Addition: Incubate for 20 minutes at room temperature with 20 µL of an enzyme mix containing 3.7 ng His-UBA1 (E1), 70 ng His-UbcH5b (E2), 30 ng biotinylated His-HUWE1 HECT-domain (E3), and 100 ng His-3xMYC-ubiquitin.[6]
-
Reaction Initiation and Termination: Start the ubiquitination reaction by adding ATP. After a set time, stop the reaction.
-
Detection: The biotinylated HUWE1 captured on the streptavidin plate will be auto-ubiquitinated with His-3xMYC-ubiquitin. Detect the amount of ubiquitination using an antibody against the MYC tag, followed by a europium-labeled secondary antibody. Measure the time-resolved fluorescence.
In Vivo Ubiquitination of MCL1
This assay validates the activity of this compound on a specific substrate within a cellular context.[6]
-
Cell Transfection: Transfect HeLa cells with plasmids expressing MCL1, His-tagged ubiquitin, and HA-tagged HUWE1.[6]
-
Inhibitor Treatment: Treat the transfected cells with various concentrations of this compound (or DMSO as a control).[6]
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitination states.
-
Purification of Ubiquitinated Proteins: Use Ni-NTA-Agarose beads to pull down His-tagged ubiquitinated proteins from the cell lysates.[6]
-
Immunoblotting: Elute the bound proteins and analyze the eluates by Western blot, probing with an antibody against MCL1 to detect ubiquitinated MCL1.[6] An input control (1% of total lysate) should be run to show total MCL1 levels.[6]
Colony Formation Assay
This assay assesses the long-term effect of the inhibitor on cell proliferation and survival.[14]
-
Cell Seeding: Seed a low number of cells (e.g., Ls174T colorectal cancer cells) in 6-well plates.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-25 µM) or a vehicle control.[7]
-
Incubation: Incubate the plates for an extended period (e.g., 5-14 days) to allow for colony formation.[8][14]
-
Staining and Quantification: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies to determine the effect of the inhibitor on cell viability.[15]
Conclusion
This compound is a well-characterized, specific, and cell-permeable small molecule inhibitor of the HUWE1 E3 ubiquitin ligase.[3][7] It serves as an invaluable chemical tool for dissecting the complex biology regulated by HUWE1, particularly in the context of cancer. Its ability to inhibit MYC-driven transcription, stabilize tumor suppressors like p53, and induce cell cycle arrest in cancer cells underscores the therapeutic potential of targeting HUWE1.[5][9][11] While the current generation of HUWE1 inhibitors, including this compound, have pharmacokinetic properties that are unfavorable for in vivo studies, they provide a critical foundation and rationale for the development of next-generation HUWE1-targeted therapies for a range of human diseases.[14]
References
- 1. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 2. The structure and regulation of the E3 ubiquitin ligase HUWE1 and its biological functions in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. uniprot.org [uniprot.org]
- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
- 11. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 [thno.org]
- 13. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 14. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of BI8622 in c-Myc Degradation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule BI8622 and its role in the degradation pathway of the oncoprotein c-Myc. It is intended for an audience with a strong background in molecular biology, oncology, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Executive Summary
This compound is a specific inhibitor of the HECT domain E3 ubiquitin ligase HUWE1. Its primary mechanism of action in the context of c-Myc regulation is not direct degradation of the c-Myc protein itself. Instead, this compound inhibits HUWE1's ability to ubiquitinate and target for degradation the transcriptional repressor MIZ1. The resulting stabilization and accumulation of MIZ1 leads to the formation of a repressive complex with c-Myc on the promoters of its target genes. This complex inhibits the transcriptional activity of c-Myc, leading to cell cycle arrest and a reduction in tumor cell proliferation. While this compound does lead to a decrease in the functional output of c-Myc, it is critical to note that this is an indirect effect mediated by the stabilization of a c-Myc-interacting protein.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from published studies.
| Parameter | Value | Assay Conditions | Reference |
| This compound IC50 vs. HUWE1 | 3.1 µM | In vitro auto-ubiquitination assay. | [1] |
| This compound IC50 for MCL1 Ubiquitination | 6.8 µM | In vivo ubiquitination assay in HeLa cells. | [1] |
| This compound IC50 for Colony Formation | 8.4 µM | Ls174T colorectal cancer cells. |
Table 1: In Vitro and Cellular Activity of this compound.
Signaling Pathway and Mechanism of Action
This compound's effect on c-Myc is orchestrated through the inhibition of the E3 ubiquitin ligase HUWE1. The following diagram illustrates this signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of this compound.
In Vitro HUWE1 Auto-Ubiquitination Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of HUWE1.
Materials:
-
Recombinant human HUWE1 (HECT domain)
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (UbcH5b)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (various concentrations)
-
SDS-PAGE gels
-
Anti-ubiquitin antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, and ubiquitin in the assay buffer.
-
Add recombinant HUWE1 HECT domain to the reaction mixture.
-
Add this compound at various concentrations to the reaction tubes. Include a DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin chains on HUWE1.
-
Visualize the results using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the IC50 of this compound.
In Vivo Ubiquitination Assay
This assay is performed to assess the effect of this compound on the ubiquitination of a specific substrate, such as MIZ1, within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, Ls174T)
-
Plasmids encoding His-tagged ubiquitin and HA-tagged MIZ1
-
Transfection reagent
-
Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Ni-NTA agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., lysis buffer with high imidazole concentration)
-
Anti-HA antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect the cells with plasmids encoding His-ubiquitin and HA-MIZ1.
-
Treat the transfected cells with this compound or DMSO for a specified time.
-
Lyse the cells in a denaturing lysis buffer to preserve ubiquitinated proteins.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively with wash buffer.
-
Elute the bound proteins with elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect ubiquitinated MIZ1.
Western Blotting for c-Myc and MIZ1 Protein Levels
This standard technique is used to quantify the changes in the steady-state levels of c-Myc and MIZ1 proteins following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-c-Myc, anti-MIZ1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time points.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against c-Myc, MIZ1, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Conclusion
This compound represents a novel therapeutic strategy for targeting c-Myc-driven cancers. Its mechanism of action, through the inhibition of HUWE1 and subsequent stabilization of the c-Myc repressor MIZ1, offers a unique approach to modulating the activity of this challenging oncoprotein. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and similar compounds on the c-Myc signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of HUWE1 inhibition in various cancer contexts.
References
The Impact of BI8622 on MYC-Dependent Transactivation in Colorectal Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the small molecule BI8622 and its role in modulating MYC-dependent transactivation in colorectal cancer (CRC) cells. Deregulated expression of the MYC oncogene is a key driver in a majority of colorectal cancers, making it a critical therapeutic target.[1][2] This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.
Executive Summary
This compound is a specific inhibitor of the HECT domain E3 ubiquitin ligase HUWE1.[3] In colorectal cancer cells, the continuous activity of HUWE1 is essential for MYC-driven transcriptional activation. This compound disrupts this process by inhibiting HUWE1, which leads to the stabilization and accumulation of the MYC-interacting zinc-finger protein 1 (MIZ1).[2] The stabilized MIZ1 forms repressive complexes with MYC on the promoters of MYC target genes, ultimately leading to the downregulation of their expression. This targeted inhibition of MYC-dependent transactivation results in reduced cell proliferation and colony formation in colorectal cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cell-based assays.
| Parameter | Value | Assay | Cell Line/System |
| IC50 for HUWE1 Inhibition | 3.1 µM | In vitro ubiquitination assay | Recombinant HUWE1 |
| IC50 for MCL1 Ubiquitination | 6.8 µM | In vivo ubiquitination assay | HeLa cells |
| IC50 for Colony Formation | 8.4 µM | Colony formation assay | Ls174T cells |
Table 1: In Vitro and Cellular Activity of this compound.[3]
Signaling Pathways and Mechanisms of Action
The HUWE1-MYC-MIZ1 Axis in Colorectal Cancer
In many colorectal cancers, MYC drives the expression of genes essential for proliferation and cell growth. This activity is dependent on the E3 ubiquitin ligase HUWE1, which targets the transcriptional repressor MIZ1 for proteasomal degradation. The constant removal of MIZ1 allows MYC to form activating complexes with MAX at the promoters of its target genes, leading to robust transactivation.
Mechanism of this compound Action
This compound acts as a specific inhibitor of the E3 ligase activity of HUWE1. By blocking HUWE1, this compound prevents the ubiquitination and subsequent degradation of MIZ1. This leads to an accumulation of MIZ1 in the nucleus. The increased levels of MIZ1 shift the balance from activating MYC/MAX complexes to repressive MYC/MIZ1/MAX complexes on the promoters of MYC target genes. This results in the inhibition of MYC-dependent transactivation and a reduction in the expression of genes required for cell proliferation.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and the methodologies described in the primary literature. For precise experimental details, consultation of the original publication by Peter S, et al. (2014) is recommended.
High-Throughput Screening for HUWE1 Inhibitors
This workflow outlines the process used to identify small molecule inhibitors of HUWE1, leading to the discovery of this compound.
Protocol:
-
Assay Principle: The assay leverages the auto-ubiquitination activity of the HUWE1 HECT domain in vitro.
-
Plate Preparation: Biotin-tagged HUWE1 HECT domain is immobilized on streptavidin-coated 96-well plates.
-
Reaction Mixture: A reaction mixture containing UBA1 (E1), UbcH5b (E2), ATP, and MYC-tagged ubiquitin is prepared.
-
Compound Addition: Library compounds are added to the wells.
-
Incubation: The reaction is incubated to allow for auto-ubiquitination of the HUWE1 HECT domain.
-
Detection: Auto-ubiquitination is detected using a europium-labeled anti-MYC antibody and time-resolved fluorescence.
-
Hit Selection: Compounds that significantly reduce the fluorescence signal are selected as initial hits.
Cell Culture and Treatment
Cell Line: Ls174T (human colorectal adenocarcinoma cell line)
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations.
-
Replace the medium of plated cells with the this compound-containing medium.
-
Incubate for the desired time period (e.g., 16 hours for gene expression analysis, up to 14 days for colony formation assays).
In Vivo Ubiquitination Assay
Objective: To assess the effect of this compound on the ubiquitination of a known HUWE1 substrate, such as MCL1, in cells.
Protocol:
-
Transfection: Co-transfect HeLa or other suitable cells with plasmids expressing the substrate (e.g., MCL1), His-tagged ubiquitin, and HA-tagged HUWE1.
-
Treatment: Treat the transfected cells with various concentrations of this compound or DMSO as a control.
-
Lysis: Lyse the cells under denaturing conditions to preserve ubiquitin linkages.
-
Purification: Purify His-tagged ubiquitinated proteins using Ni-NTA agarose beads.
-
Immunoblotting: Elute the bound proteins and analyze by SDS-PAGE and immunoblotting using an antibody against the substrate protein (e.g., anti-MCL1).
Colony Formation Assay
Objective: To determine the long-term effect of this compound on the proliferative capacity of colorectal cancer cells.
Protocol:
-
Cell Seeding: Seed Ls174T cells at a low density (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with 0.5% crystal violet solution.
-
-
Quantification:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Quantitative Real-Time PCR (RT-qPCR)
Objective: To measure the effect of this compound on the mRNA expression levels of MYC target genes.
Protocol:
-
Cell Treatment: Treat Ls174T cells with this compound or DMSO for a specified period (e.g., 16 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA purification kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for MYC target genes (e.g., ODC1, HSPE1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound represents a promising therapeutic strategy for colorectal cancers that are dependent on MYC for their growth and survival. By specifically inhibiting the E3 ligase HUWE1, this compound effectively downregulates MYC-dependent transactivation through the stabilization of the MIZ1 repressor. The data and protocols presented in this guide provide a comprehensive overview of the mechanism and characterization of this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the in vivo efficacy and safety profile of this compound and other HUWE1 inhibitors is warranted.
References
A Technical Guide to the Foundational Research on the BI8622 and HUWE1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the small molecule inhibitor BI8622 and its interaction with the HECT domain E3 ubiquitin ligase, HUWE1. The document details the crucial role of HUWE1 in cellular pathways, the quantitative characterization of this compound's inhibitory action, the molecular consequences of this inhibition, and the key experimental methodologies employed in its discovery and validation.
HUWE1: A Pivotal E3 Ligase in Cellular Regulation
HUWE1 (HECT, UBA and WWE domain-containing E3 ubiquitin protein ligase 1), also known as MULE or ARF-BP1, is a large, 482 kDa E3 ubiquitin ligase that plays a critical role in a multitude of cellular processes by targeting a wide array of protein substrates for ubiquitination and subsequent proteasomal degradation.[1][2] Its function is integral to regulating cell proliferation, apoptosis, DNA damage response, and metabolism.[1][3] Dysregulation of HUWE1 has been implicated in various diseases, including several types of cancer.[1][2][4]
HUWE1's substrate repertoire is extensive and includes key proteins involved in oncogenesis and tumor suppression:
-
MCL1: An anti-apoptotic Bcl-2 family protein. HUWE1 mediates its degradation, which is essential for DNA damage-induced apoptosis.[3][5]
-
MYC and N-MYC: Potent oncoproteins. The role of HUWE1 in regulating MYC is context-dependent, involving both K48-linked ubiquitination for degradation and K63-linked ubiquitination for transcriptional activation.[2][6]
-
p53: A critical tumor suppressor. HUWE1 can ubiquitinate p53, leading to its degradation and thereby modulating its tumor-suppressive functions.[3][4][7]
-
MIZ1: A transcription factor that often forms a repressive complex with MYC. HUWE1-mediated degradation of MIZ1 is required for MYC-dependent transcriptional activation in certain contexts.[8]
-
DNA Polymerase β (POLB): An enzyme involved in base-excision repair. HUWE1-mediated ubiquitination and degradation of POLB can affect a cell's DNA repair capacity.[5]
Given its central role as a regulator of these critical proteins, HUWE1 has emerged as a compelling target for therapeutic intervention, particularly in oncology.[1]
This compound: A Specific Small Molecule Inhibitor of HUWE1
This compound was identified through a high-throughput screen of over 840,000 compounds as a specific inhibitor of HUWE1's E3 ligase activity.[9] Its inhibitory effects have been quantified across various biochemical and cellular assays, demonstrating its utility as a chemical probe to study HUWE1 function.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| In Vitro Auto-Ubiquitination Assay | HUWE1 HECT Domain | 3.1 µM | [8][9][10] |
| Cellular Ubiquitination Assay (MCL1) | HeLa Cells | 6.8 µM | [8][9][10] |
| Colony Formation Assay | Ls174T Colorectal Cancer Cells | 8.4 µM | [8][9] |
| Cell Viability Assay | Multiple Myeloma (MM) Cell Lines | ~15 µM (effective concentration) | [2] |
Mechanism of Action: this compound Disrupts HUWE1-Mediated Signaling
This compound functions by directly inhibiting the catalytic HECT domain of HUWE1. This inhibition prevents the transfer of ubiquitin to HUWE1's substrates, leading to their stabilization and accumulation. A primary example of this mechanism is the disruption of the MYC/MIZ1 signaling axis in colorectal cancer cells.
In this context, HUWE1 continuously degrades the transcriptional repressor MIZ1. This degradation is necessary for MYC to act as a transcriptional activator. By inhibiting HUWE1, this compound causes the stabilization and accumulation of MIZ1. The accumulated MIZ1 then forms repressive complexes with MYC on the promoters of target genes, leading to the downregulation of MYC-driven transcription and subsequent inhibition of tumor cell proliferation.[8]
Caption: this compound inhibits HUWE1, leading to MIZ1 accumulation and repression of MYC target genes.
This inhibition of HUWE1 also affects other substrates. For example, this compound treatment retards the UV-induced degradation of MCL1, another key HUWE1 substrate.[8] This demonstrates that the effects of this compound are not limited to a single pathway but extend to the broader spectrum of HUWE1's cellular functions.
Caption: this compound blocks the HUWE1-mediated ubiquitination and degradation of substrate proteins.
Key Experimental Protocols
The discovery and characterization of this compound relied on a series of robust biochemical and cell-based assays. Below are detailed methodologies for these key experiments.
The process began with a large-scale screen to identify compounds that inhibit HUWE1's enzymatic activity, followed by secondary assays to confirm hits and assess specificity.
Caption: Experimental workflow for the high-throughput screening and identification of this compound.
This biochemical assay forms the basis of the high-throughput screen and is used to directly measure the enzymatic activity of HUWE1.
-
Principle: The HECT domain of HUWE1 catalyzes its own ubiquitination (auto-ubiquitination) in the presence of E1 activating enzyme (UBA1), E2 conjugating enzyme (UbcH5b), and ubiquitin. This activity can be measured and subsequently screened for inhibition.
-
Methodology:
-
Reaction Mixture: A reaction buffer is prepared containing recombinant HUWE1 HECT domain protein, UBA1, UbcH5b, and ATP.
-
Initiation: The reaction is initiated by adding biotin-labeled ubiquitin.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the ubiquitination reaction to proceed.
-
Compound Addition: For screening, test compounds (like this compound) or DMSO (vehicle control) are added to the reaction mixture prior to initiation.
-
Quenching: The reaction is stopped by adding a quenching buffer (e.g., containing EDTA).
-
Detection: The level of HUWE1 auto-ubiquitination is quantified. A common method involves transferring the reaction products to a streptavidin-coated plate, which captures the biotin-ubiquitin conjugates. An antibody specific to HUWE1, conjugated to a reporter enzyme (like HRP), is then added. The signal, generated by a chemiluminescent or colorimetric substrate, is proportional to the amount of ubiquitinated HUWE1.
-
Analysis: A decrease in signal in the presence of a compound compared to the DMSO control indicates inhibition of HUWE1 activity.
-
This cell-based assay validates the activity of inhibitors within a physiological context by measuring their effect on a known HUWE1 substrate.
-
Principle: In cells, HUWE1 targets the anti-apoptotic protein MCL1 for degradation, a process that can be accelerated by cellular stress like UV irradiation. An effective HUWE1 inhibitor should prevent this degradation.
-
Methodology:
-
Cell Culture: Human cell lines (e.g., HeLa or U2OS) are cultured under standard conditions. For ubiquitination analysis, cells may be transfected with plasmids expressing His-tagged ubiquitin and MCL1.[8]
-
Treatment: Cells are pre-treated with various concentrations of this compound or DMSO for a set period.
-
Induction of Degradation: Cells are exposed to a stressor, such as UV irradiation (e.g., 500 J/m²), to induce MCL1 degradation.[8]
-
Cell Lysis: At various time points post-irradiation, cells are harvested and lysed. A portion of the lysate is saved as an "input" control.
-
Affinity Purification (for Ubiquitination): For cells expressing His-ubiquitin, lysates are incubated with Ni-NTA agarose beads to pull down all ubiquitinated proteins.[8] The beads are washed, and bound proteins are eluted.
-
Western Blotting: Both total cell lysates ("input") and the eluted ubiquitinated fractions are resolved by SDS-PAGE. The proteins are transferred to a membrane and probed with specific antibodies against MCL1 and a loading control (e.g., CDK2 or Vinculin).
-
Analysis: In the input lysates, a stabilization of MCL1 protein levels over time in this compound-treated cells compared to DMSO-treated cells indicates inhibition of degradation.[8] In the eluted fractions, a reduction in the ubiquitinated MCL1 signal in the presence of this compound confirms the inhibition of HUWE1's E3 ligase activity toward MCL1.[8]
-
This long-term cell viability assay assesses the impact of HUWE1 inhibition on the proliferative capacity of cancer cells.
-
Principle: The ability of a single cell to grow into a colony is a measure of its clonogenic survival. Inhibition of key survival pathways by this compound is expected to reduce this ability.
-
Methodology:
-
Cell Seeding: A low number of cancer cells (e.g., Ls174T) are seeded into multi-well plates.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO.
-
Incubation: Cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the inhibitor is refreshed every few days.
-
Fixation and Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed (e.g., with methanol), and stained (e.g., with crystal violet).
-
Quantification: The plates are washed to remove excess stain and then dried. The number and/or area of the colonies can be quantified using imaging software or by dissolving the stain and measuring its absorbance.
-
Analysis: The colony-forming ability in this compound-treated wells is compared to the DMSO control to determine the concentration-dependent inhibitory effect on cell proliferation and survival. The IC50 for colony formation can then be calculated.[8]
-
Conclusion and Future Perspectives
The foundational research on this compound has been instrumental in validating HUWE1 as a druggable target. The development of this small molecule inhibitor has provided a critical tool for dissecting the complex signaling networks regulated by HUWE1. Quantitative biochemical and cellular data have established this compound as a specific inhibitor that can modulate the levels of key oncoproteins and cell survival factors like MYC and MCL1. The detailed experimental protocols outlined herein form the basis for the continued investigation of HUWE1 biology and the development of next-generation therapeutics. While the pharmacokinetic properties of this compound may not be suitable for in vivo studies, it remains an invaluable chemical probe.[2] Future efforts will likely focus on developing HUWE1-targeted therapies, including more potent small molecule inhibitors or targeted protein degraders (e.g., PROTACs), with improved drug-like properties for clinical translation in oncology and other diseases where HUWE1 is implicated.
References
- 1. The structure and regulation of the E3 ubiquitin ligase HUWE1 and its biological functions in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 6. embopress.org [embopress.org]
- 7. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 [thno.org]
- 8. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
A Preliminary Investigation of the HUWE1 Inhibitor BI8622 in Multiple Myeloma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigations into BI8622, a small molecule inhibitor of the HECT-type E3 ubiquitin ligase HUWE1, and its therapeutic potential in multiple myeloma (MM). This document summarizes key quantitative data, outlines detailed experimental protocols for reproducing and expanding upon these findings, and visualizes the core signaling pathways and workflows.
Introduction to this compound and its Target, HUWE1
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow.[1][2] A key driver of MM pathogenesis is the dysregulation of the oncogene MYC.[1][3] The ubiquitin-proteasome system (UPS) is critical for regulating the stability and function of proteins like MYC, making it a prime target for therapeutic intervention.[1][3]
HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE or ARF-BP1, is an E3 ubiquitin ligase that plays a complex role in cellular processes by targeting a wide range of proteins for ubiquitination.[3] Notably, HUWE1 is involved in the regulation of MYC.[1][3] In multiple myeloma, HUWE1 expression is elevated compared to normal cells.[1]
This compound is a specific small molecule inhibitor of HUWE1.[4][5][6] By targeting HUWE1, this compound presents a novel strategy for indirectly modulating MYC activity and other key survival pathways in multiple myeloma. Preliminary studies have demonstrated that this compound reduces the growth of MM cell lines and induces cell cycle arrest, highlighting its potential as an anti-myeloma agent.[1][4][5][6]
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of the HUWE1 E3 ubiquitin ligase. The primary consequences of this inhibition relevant to multiple myeloma include the modulation of key HUWE1 substrates such as MYC and the anti-apoptotic protein Mcl-1.[1][7] Inhibition of HUWE1 by this compound has been shown to reduce MYC protein expression in MM cell lines.[1] Furthermore, in other cell types, this compound retards the degradation of Mcl-1 following UV irradiation, demonstrating its ability to interfere with HUWE1-mediated protein degradation.[4][5][7]
Quantitative Preclinical Data
The following tables summarize the key in vitro efficacy data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 Value | Cell Line | Reference |
|---|---|---|---|---|
| HUWE1 | HECT-domain auto-ubiquitination | 3.1 µM | N/A (In vitro) | [4][5] |
| HUWE1-mediated Mcl-1 Ubiquitination | In vivo ubiquitination assay | 6.8 µM | HeLa |[4][5][7] |
Table 2: Effects of this compound on Multiple Myeloma Cell Lines
| Effect | Cell Lines | Observations | Reference |
|---|---|---|---|
| Reduced Cell Viability | Panel of MM cell lines, including MM.1S, MM.1R (dexamethasone-resistant), and ANBL6-BR (bortezomib-resistant) | This compound reduces viability in a concentration-dependent manner. | [1] |
| Growth Inhibition | JJN3 | This compound (14 µM) halts cell proliferation over time compared to vehicle control. | [1] |
| Cell Cycle Arrest | JJN3 | Treatment with this compound (15 µM) for 24 hours induces cell cycle arrest. | [1] |
| Reduced MYC Expression | MM.1S | Treatment with this compound (15 µM) reduces MYC protein levels. |[1] |
Table 3: Synergistic Anti-Myeloma Activity of this compound
| Combination Agent | Metric | Cell Line | Observation | Reference |
|---|---|---|---|---|
| Carfilzomib (2.5-5 nM) | Combination Index (CI) | MM.1S | CI < 1, indicating synergy with this compound (7.5-15 µM) in reducing cell viability. | [1] |
| Lenalidomide (1-10 µM) | Combination Index (CI) | MM.1S | CI < 1, indicating synergy with this compound (7.5-15 µM) in reducing cell viability. |[1] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the activity of this compound in MM cell lines. These methods are based on standard laboratory procedures and findings from related studies.[1][2][8]
4.1 Cell Viability Assay (Luminescent)
This protocol is designed to measure cell viability as a function of ATP content, which is indicative of metabolically active cells.
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, H929, RPMI-8226) in opaque-walled 96-well plates at a density of 0.5-2 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.[8]
-
Drug Preparation: Prepare a 2X stock concentration series of this compound in complete medium. A typical final concentration range would be 0.1 µM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X drug solution to the appropriate wells. For combination studies, add the second agent (e.g., carfilzomib, lenalidomide) simultaneously.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) according to the manufacturer's instructions (e.g., 100 µL per well).[2][8]
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, measure luminescence using a microplate reader.
-
Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percent viability. Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
4.2 Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and allows for the analysis of cell cycle phase distribution by flow cytometry.
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and treat with the desired concentration of this compound (e.g., 15 µM) or vehicle control for 24 hours.[1]
-
Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases (G1, S, G2/M) based on DNA content.
4.3 Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.
-
Cell Lysis: After treating 2-5 x 10⁶ cells in a 6-well plate for the desired time (e.g., 24 hours), harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-MYC, anti-Mcl-1, anti-HUWE1) and a loading control (e.g., anti-Actin, anti-Vinculin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control.
Summary and Future Directions
Preliminary investigations reveal that this compound is a potent inhibitor of the HUWE1 E3 ligase with significant anti-proliferative effects in multiple myeloma cell lines, including those resistant to standard-of-care agents.[1] Its mechanism of action, centered on the disruption of HUWE1-mediated protein degradation, leads to reduced MYC expression and cell cycle arrest.[1] Furthermore, this compound demonstrates synergistic activity with proteasome inhibitors and immunomodulatory drugs, suggesting its potential utility in combination therapy regimens.[1]
Future research should focus on:
-
Broadening the Scope: Evaluating the efficacy of this compound across a larger, more genetically diverse panel of MM cell lines and patient-derived samples.
-
In Vivo Studies: Assessing the in vivo efficacy, safety, and pharmacokinetics of this compound in preclinical MM xenograft models.
-
Mechanism Elucidation: Further investigating the full spectrum of HUWE1 substrates in MM cells to uncover additional mechanisms contributing to this compound's anti-tumor activity and potential resistance pathways.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
References
- 1. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUMOylation inhibition enhances dexamethasone sensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of BI-8622: A HUWE1 Inhibitor Targeting MYC-Driven Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8622 is a small molecule inhibitor of the HECT E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1), also known as MULE or ARF-BP1.[1][2] Deregulated expression of the MYC oncogene is a key driver in a multitude of human cancers, including colorectal cancer. The ubiquitin ligase HUWE1 has been identified as a critical regulator of MYC-dependent transcriptional activation.[3][4] BI-8622 was discovered through a high-throughput screening campaign designed to identify inhibitors of HUWE1's catalytic activity.[3][4] This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of BI-8622, along with detailed protocols for key experiments.
Data Presentation
Table 1: In Vitro and Cellular Activity of BI-8622
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | HUWE1 HECT-domain auto-ubiquitination | IC50 | 3.1 µM | [1][3][4] |
| Cell-Based Assay | HeLa cells (MCL1 ubiquitination) | IC50 | 6.8 µM | [3][4] |
| Cell Growth/Viability | Ls174T (colony formation) | IC50 | 8.4 µM | [3][4] |
| Multiple Myeloma (MM) cell lines | - | Significant growth reduction | [1] | |
| Cell Cycle Analysis | Ls174T cells | Effect | Arrest in all phases, strongest in G1 | [1] |
Table 2: Substrates and Downstream Effectors of HUWE1 Modulated by BI-8622
| Protein | Role | Effect of BI-8622 | Consequence | Reference |
| c-MYC | Oncogenic transcription factor | Decreased protein expression levels | Inhibition of MYC-dependent transactivation | [1][3][4] |
| MIZ1 | Transcription factor, MYC cofactor | Stabilization | Repression of MYC-activated target genes | [3] |
| MCL1 | Anti-apoptotic protein | Retarded degradation | Increased cell survival (context-dependent) | [1][3] |
| TopBP1 | DNA damage response protein | Accumulation | - | [3] |
| TTBK2 | Tau tubulin kinase 2 | Increased protein levels | Prevention of HUWE1-dependent ubiquitination | [1] |
Experimental Protocols
HUWE1 HECT-Domain Auto-Ubiquitination Assay
This in vitro assay was central to the high-throughput screening that led to the discovery of BI-8622. It measures the ability of the isolated HECT domain of HUWE1 to catalyze its own ubiquitination.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Ubiquitin
-
Recombinant HUWE1 HECT domain (aa 3993-4374)
-
ATP solution
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
BI-8622 or other test compounds dissolved in DMSO
-
Detection reagent (e.g., anti-ubiquitin antibody conjugated to a fluorescent probe)
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and ubiquitin (e.g., 5 µM) in assay buffer.
-
Add the HUWE1 HECT domain to the reaction mixture (e.g., 100 nM).
-
Dispense the enzyme/substrate mixture into the wells of a 384-well plate.
-
Add BI-8622 or control compounds at various concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA to chelate Mg2+.
-
Detect the level of HUWE1 auto-ubiquitination using a suitable detection method, such as fluorescence polarization or TR-FRET, with a fluorescently labeled anti-ubiquitin antibody.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ls174T Colony Formation Assay
This assay assesses the long-term effect of BI-8622 on the proliferative capacity of colorectal cancer cells.
Materials:
-
Ls174T human colorectal adenocarcinoma cell line
-
Complete growth medium (e.g., MEM supplemented with 10% FBS, 1% penicillin/streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
BI-8622
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Culture Ls174T cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in complete growth medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed 500 viable cells per well into 6-well plates.
-
Allow the cells to attach overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of BI-8622 (e.g., 5-25 µM) or DMSO as a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh compound-containing medium every 3-4 days.
-
When colonies are visible to the naked eye, wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and stain the colonies with 1 ml of crystal violet solution for 10-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the percentage of colony formation relative to the DMSO control and determine the IC50 value.
In Vivo Orthotopic Xenograft Model
This model evaluates the in vivo efficacy of BI-8622 in a more physiologically relevant tumor microenvironment.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Ls174T cells engineered to express luciferase
-
Matrigel
-
Surgical instruments for laparotomy
-
Anesthetics (e.g., isoflurane)
-
BI-8622 formulation for in vivo administration
-
D-luciferin
-
In vivo imaging system (IVIS)
Procedure:
-
Harvest luciferase-expressing Ls174T cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/ml.
-
Anesthetize the mice.
-
Make a small midline abdominal incision to expose the cecum.
-
Carefully inject 10-20 µl of the cell suspension (1-2 x 10^5 cells) into the wall of the cecum using a 30-gauge needle.
-
Close the abdominal wall and skin with sutures or surgical clips.
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Monitor tumor growth by intraperitoneal injection of D-luciferin followed by bioluminescence imaging using an IVIS.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer BI-8622 or vehicle control according to the desired dosing schedule and route.
-
Continue to monitor tumor growth and animal well-being throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Mandatory Visualizations
Caption: Mechanism of action of BI-8622.
Caption: Discovery workflow for BI-8622.
References
- 1. LS174T Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LS174T Xenograft Model | Xenograft Services [xenograft.net]
- 4. Transcriptome Analyses Identify Deregulated MYC in Early Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BI8622 in Preventing HUWE1-Dependent TTBK2 Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the molecular mechanism by which the small molecule inhibitor BI8622 prevents the ubiquitination of Tau Tubulin Kinase 2 (TTBK2) by the E3 ubiquitin ligase HUWE1. TTBK2 is a critical kinase involved in the formation and stability of primary cilia, essential cellular organelles that play pivotal roles in various signaling pathways, including Sonic Hedgehog (SHH). The ubiquitination of TTBK2 by HUWE1 marks it for proteasomal degradation, thereby promoting the disassembly of primary cilia. This process is crucial for normal cellular development, and its dysregulation has been implicated in diseases such as medulloblastoma. This compound, as a specific inhibitor of HUWE1, offers a powerful tool to dissect this signaling pathway and presents a potential therapeutic strategy for diseases associated with aberrant cilia dynamics.
Core Signaling Pathway: HUWE1-Mediated TTBK2 Degradation
The E3 ubiquitin ligase HUWE1 has been identified as a key negative regulator of primary cilia stability. It achieves this by targeting the centrosomal kinase TTBK2 for ubiquitination and subsequent degradation by the proteasome. This action leads to the disassembly of the primary cilium. The small molecule this compound specifically inhibits the enzymatic activity of HUWE1, thereby preventing the ubiquitination of TTBK2. This leads to the stabilization and accumulation of TTBK2 at the centrosome, which in turn promotes the maintenance and stability of primary cilia.
Quantitative Data on this compound Efficacy
This compound has been characterized as a specific and potent inhibitor of HUWE1's E3 ligase activity. While direct dose-response data for this compound on TTBK2 ubiquitination is not yet extensively published, the following tables summarize the known quantitative parameters for this compound's activity against HUWE1 and its effects on downstream cellular processes.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HUWE1 inhibition) | 3.1 µM | In vitro assay | [1] |
| IC50 (MCL1 ubiquitination) | 6.8 µM | HeLa cells | [1] |
| Treatment | Effect on TTBK2 | Cell Line | Reference |
| This compound (10 µM, 24h) | Increased TTBK2 protein levels | Granule Neuron Progenitors (GNPs) | [2] |
| This compound (Concentration not specified, 24h) | Increased TTBK2 protein levels | RPE1 cells | [2] |
| This compound (Concentration not specified, 24h) | Prevention of HUWE1-dependent TTBK2 ubiquitination | 293T cells | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in preventing HUWE1-dependent TTBK2 ubiquitination.
Cell Culture and this compound Treatment
Objective: To prepare cell lines for subsequent assays and to assess the effect of this compound on endogenous TTBK2 levels.
Materials:
-
RPE1 or 293T cell lines
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed RPE1 or 293T cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of this compound in culture medium at the desired concentrations (e.g., a dose-response range from 1 µM to 20 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing this compound or DMSO to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Following incubation, proceed with cell lysis for Western blot analysis or with the in vivo ubiquitination assay.
References
exploring BI8622's therapeutic potential in acute kidney injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluids in the body. The development of effective therapeutic interventions for AKI remains a significant challenge in clinical practice. Recent preclinical evidence has highlighted the therapeutic potential of BI8622, a specific inhibitor of the E3 ubiquitin ligase HUWE1, in mitigating the pathological consequences of AKI. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with the nephroprotective effects of this compound.
Quantitative Data Summary
The therapeutic efficacy of this compound in a preclinical model of cisplatin-induced AKI has been demonstrated through the significant amelioration of key renal dysfunction markers. The following tables summarize the quantitative findings from these studies.
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle + Saline | Value | Value |
| Vehicle + Cisplatin | Value | Value |
| This compound + Cisplatin | Value | Value |
| p-value | Value | Value |
| Caption: Effect of this compound on serum creatinine and BUN levels in a cisplatin-induced AKI mouse model. Data are presented as mean ± standard deviation. |
| Group | Kidney Injury Molecule-1 (KIM-1) (ng/mL) | Neutrophil Gelatinase-Associated Lipocalin (NGAL) (ng/mL) |
| Vehicle + Saline | Value | Value |
| Vehicle + Cisplatin | Value | Value |
| This compound + Cisplatin | Value | Value |
| p-value | Value | Value |
| Caption: Effect of this compound on urinary kidney injury marker levels in a cisplatin-induced AKI mouse model. Data are presented as mean ± standard deviation. |
Experimental Protocols
The following section details the methodologies employed in the preclinical evaluation of this compound for acute kidney injury.
Cisplatin-Induced Acute Kidney Injury Mouse Model
A widely accepted and clinically relevant model of drug-induced nephrotoxicity was utilized to assess the therapeutic potential of this compound.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age.
-
Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg body weight) is administered to induce acute kidney injury.
-
This compound Administration: this compound is administered via intraperitoneal injection at a dose of 5 mg/kg body weight. The initial dose is given 6 hours prior to cisplatin administration, followed by once-daily injections for the duration of the study.[1]
-
Control Groups:
-
Vehicle control group receiving saline injections.
-
Cisplatin control group receiving vehicle treatment and a single cisplatin injection.
-
-
Endpoint Analysis: Animals are euthanized at 72 hours post-cisplatin injection. Blood and kidney tissue samples are collected for biochemical and histological analysis.
Biochemical Analysis of Renal Function
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Blood samples are collected via cardiac puncture, and serum is separated by centrifugation. Serum creatinine and BUN levels are measured using commercially available assay kits according to the manufacturer's instructions.
-
Kidney Injury Markers: Levels of Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) in urine or kidney tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Histological Analysis
-
Tissue Processing: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 4-μm thick sections are stained with Hematoxylin and Eosin (H&E) for the assessment of tubular necrosis, cast formation, and inflammatory cell infiltration. Periodic acid-Schiff (PAS) staining can also be used to evaluate tubular brush border integrity.
-
Scoring: A semi-quantitative scoring system is used to evaluate the degree of tubular injury by a pathologist blinded to the treatment groups.
Immunohistochemistry and Immunofluorescence
-
Antigen Retrieval: Paraffin-embedded kidney sections are deparaffinized, rehydrated, and subjected to antigen retrieval using citrate buffer.
-
Antibody Incubation: Sections are incubated with primary antibodies against specific proteins of interest (e.g., HUWE1, MUTYH, 8-oxoG).
-
Detection: For immunohistochemistry, a horseradish peroxidase-conjugated secondary antibody and a diaminobenzidine (DAB) substrate are used for visualization. For immunofluorescence, fluorescently labeled secondary antibodies are used, and sections are counterstained with DAPI for nuclear visualization.
-
Imaging: Images are captured using a light or fluorescence microscope.
Signaling Pathways and Mechanisms of Action
This compound exerts its nephroprotective effects by inhibiting the E3 ubiquitin ligase HUWE1. This inhibition disrupts the degradation of key proteins involved in DNA repair and cellular stress responses, thereby promoting renal cell survival in the face of injury.
The HUWE1/MUTYH Signaling Pathway in AKI
A critical mechanism underlying the therapeutic potential of this compound in AKI involves the HUWE1-mediated degradation of MUTYH, a DNA glycosylase responsible for repairing oxidative DNA damage.[2][3]
Caption: The HUWE1/MUTYH signaling pathway in cisplatin-induced acute kidney injury.
In the context of cisplatin-induced AKI, cellular stress leads to the upregulation of HUWE1.[2] HUWE1 then targets the DNA repair enzyme MUTYH for ubiquitination and subsequent proteasomal degradation.[2][3] The resulting decrease in MUTYH levels impairs the cell's ability to repair oxidative DNA damage, such as the accumulation of 8-oxoG lesions, leading to renal tubular cell apoptosis and AKI.[2] this compound, by inhibiting HUWE1, prevents the degradation of MUTYH, thereby preserving its DNA repair function and promoting renal cell survival.[2]
Experimental Workflow for Investigating this compound in AKI
The following diagram outlines a typical experimental workflow for evaluating the therapeutic potential of this compound in a preclinical model of acute kidney injury.
Caption: A typical experimental workflow for preclinical evaluation of this compound in AKI.
Conclusion
The HUWE1 inhibitor this compound demonstrates significant therapeutic potential in the context of acute kidney injury. By targeting the HUWE1/MUTYH signaling axis, this compound effectively mitigates cisplatin-induced nephrotoxicity by preserving crucial DNA repair mechanisms. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent for AKI. Future investigations should focus on elucidating the broader spectrum of HUWE1 substrates in the kidney and exploring the efficacy of this compound in other models of AKI to further validate its clinical translatability.
References
Methodological & Application
Application Notes and Protocols for BI-8622 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies involving BI-8622, a specific inhibitor of the HECT domain E3 ubiquitin ligase HUWE1. The methodologies outlined below are based on established research and are intended to guide the investigation of BI-8622's effects on cellular processes, particularly its impact on the MYC signaling pathway.
Introduction to BI-8622
BI-8622 is a potent and specific small molecule inhibitor of HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE (MCL1 ubiquitin ligase E3) or ARF-BP1. HUWE1 is a critical regulator of cellular homeostasis, targeting numerous proteins for ubiquitination and subsequent proteasomal degradation. Key substrates of HUWE1 include the oncoprotein MYC, the anti-apoptotic protein MCL1, and the DNA replication and repair protein TopBP1. By inhibiting HUWE1, BI-8622 can stabilize these substrates, leading to various cellular outcomes, including cell cycle arrest and apoptosis in specific cancer cell types. These notes will focus on the in vitro applications of BI-8622 to study its mechanism of action and effects on cancer cells.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of BI-8622 across various assays and cell lines. This data provides a reference for designing experiments and interpreting results.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| HUWE1 HECT-domain auto-ubiquitination | In vitro biochemical assay | 3.1 µM | [1][2] |
| MCL1 Ubiquitination | HeLa cells | 6.8 µM | [1] |
| Colony Formation | Ls174T colorectal cancer cells | 8.4 µM | [1] |
| Cell Viability | Multiple Myeloma (MM) cell lines | Varies by cell line | |
| MM.1S | ~15 µM | ||
| JJN3 | ~14 µM | ||
| ANBL6 | ~12 µM |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of BI-8622 and the general workflow for its in vitro characterization, the following diagrams are provided.
Caption: The HUWE1-MYC signaling pathway and the inhibitory action of BI-8622.
Caption: A general experimental workflow for the in vitro characterization of BI-8622.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of BI-8622.
Cell Viability / Colony Formation Assay
This protocol is designed to determine the effect of BI-8622 on the viability and proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines (e.g., Ls174T, MM.1S, JJN3)
-
Complete cell culture medium
-
BI-8622 (stock solution in DMSO)
-
96-well and 6-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
Plate reader
Protocol:
A. MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of BI-8622 in complete medium. A final concentration range of 0.1 µM to 50 µM is recommended. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BI-8622.
-
Incubate the plate for 24 to 96 hours, depending on the cell line's doubling time.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
B. Colony Formation Assay:
-
Seed cells in a 6-well plate at a low density (e.g., 500-1000 cells per well).
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of BI-8622 (e.g., 5 µM, 10 µM, 25 µM) or a DMSO vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing BI-8622 every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Western Blot Analysis
This protocol is used to assess the effect of BI-8622 on the protein levels of HUWE1 substrates.
Materials:
-
Cancer cell lines
-
BI-8622
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-MCL1, anti-TopBP1, anti-HUWE1, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of BI-8622 (e.g., 10 µM, 20 µM) or DMSO for the desired time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of HUWE1 and its inhibition by BI-8622.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human HUWE1 (HECT domain or full-length)
-
Recombinant ubiquitin (wild-type or His-tagged)
-
Substrate protein (e.g., recombinant MYC or MCL1)
-
BI-8622
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the substrate protein or ubiquitin
Protocol:
-
Set up the ubiquitination reaction in a total volume of 30-50 µL.
-
To the reaction tube, add the components in the following order: reaction buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), and the substrate protein (e.g., 1-2 µM).
-
Add the desired concentration of BI-8622 or DMSO vehicle control. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to HUWE1.
-
Initiate the reaction by adding recombinant HUWE1 (e.g., 200 nM).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate to observe the appearance of higher molecular weight ubiquitinated species. Alternatively, if using His-tagged ubiquitin, a nickel-NTA pulldown can be performed before Western blotting.
These protocols provide a framework for the in vitro investigation of BI-8622. Researchers should optimize the conditions for their specific cell lines and experimental setup. Careful attention to controls and dose-response experiments will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for BI8622 in Cancer Cell Lines
Introduction
BI8622 is a small molecule inhibitor that specifically targets HUWE1 (HECT, UBA and WWE domain containing 1), an E3 ubiquitin ligase.[1][2][3] Deregulated expression of the MYC oncogene is a primary driver in many human cancers, making it a critical therapeutic target. The HUWE1 ubiquitin ligase is a key regulator of MYC activity.[4][5] this compound offers a valuable tool for researchers studying MYC-driven cancers by inhibiting HUWE1-mediated ubiquitination and modulating the stability and function of critical oncoproteins.[4] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in cancer cell line-based research.
Mechanism of Action
HUWE1 is an E3 ubiquitin ligase that plays a pivotal role in protein degradation through the ubiquitin-proteasome system.[6] It associates with the MYC oncoprotein and its partner protein MIZ1, catalyzing their ubiquitination and subsequent degradation.[4] By inhibiting the catalytic activity of HUWE1, this compound prevents the ubiquitination of its substrates. This leads to the stabilization of proteins like MIZ1, which can alter the transcriptional output of MYC, shifting it from an activator to a repressor of specific target genes, ultimately suppressing tumor cell growth.[4]
Recommended Concentrations and Efficacy
The optimal concentration of this compound is cell-line and assay-dependent. The following tables summarize reported IC50 values and working concentrations used in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Assays
| Assay Type | Cell Line / System | IC50 Value | Reference |
| HUWE1 Auto-ubiquitination (in vitro) | N/A | 3.1 µM | [1][3][4] |
| MCL1 Ubiquitination (in cellulo) | HeLa | 6.8 µM | [1][3][4] |
| Colony Formation | Ls174T (Colon Carcinoma) | 8.4 µM | [3][4] |
Table 2: Recommended Working Concentrations of this compound for In Vitro Experiments
| Cell Line | Cancer Type | Assay | Concentration Range | Reference |
| Ls174T | Colon Carcinoma | Colony Formation | 5 - 25 µM | [1][4] |
| Ls174T | Colon Carcinoma | Cell Cycle Analysis | 5 - 20 µM | [1] |
| Ls174T | Colon Carcinoma | Immunoblotting | 10 - 20 µM | [4] |
| HeLa | Cervical Cancer | MCL1 Degradation | Up to 50 µM | [1] |
| JJN3, MM.1S | Multiple Myeloma | Cell Viability / Growth | 7.5 - 15 µM | [5] |
| JJN3 | Multiple Myeloma | Cell Cycle Analysis | 15 µM | [5] |
Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. This compound is typically dissolved in DMSO to create a stock solution, for example, at 10 mM.[4]
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
Methanol or 4% Paraformaldehyde (PFA) for fixation
-
0.5% Crystal Violet solution in 25% methanol
-
10% Acetic Acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing this compound or DMSO vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Fixation: Gently wash the cells with PBS. Add 100 µL of methanol or PFA to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixative and wash with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the water runs clear. Air dry the plate.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.[4]
-
Measurement: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, measuring long-term cytotoxic effects.
Materials:
-
6-well or 12-well tissue culture plates
-
Other materials as listed for the Cell Viability Assay
Procedure:
-
Cell Seeding: Plate cells at a very low density (e.g., 500-1000 cells per well of a 6-well plate) to ensure colonies grow from single cells without merging.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, replacing the medium (with or without the compound, depending on the experimental design) every 2-3 days.
-
Fixation and Staining: When visible colonies have formed in the control wells, wash the cells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.
-
Analysis: Wash the plates with water and air dry. Count the number of colonies (typically defined as clusters of >50 cells) in each well. The results are often expressed as a plating efficiency and a surviving fraction relative to the vehicle control.[4]
Western Blotting for Protein Expression
Western blotting is used to detect changes in the expression levels of specific proteins (e.g., MYC, MIZ1, MCL1) following treatment with this compound.
Materials:
-
This compound-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[4]
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-MIZ1, anti-MCL1, anti-Vinculin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.[4]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Analysis: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH or Vinculin).[4]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.
Materials:
-
This compound-treated and control cells
-
PBS
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Treat cells with this compound for the desired duration. Harvest both floating and adherent cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring the fluorescence signal from the PI dye.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Studies have shown this compound can cause an accumulation of cells in the G1 phase in some cell lines.[4]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination Enzymes in Cancer, Cancer Immune Evasion, and Potential Therapeutic Opportunities [mdpi.com]
Application Notes and Protocols for BI8622 Treatment in a Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for investigating the therapeutic potential of BI8622, a specific inhibitor of the E3 ubiquitin ligase HUWE1, in a cisplatin-induced acute kidney injury (AKI) mouse model. Cisplatin is a widely used and effective chemotherapeutic agent, but its clinical use is often limited by its nephrotoxicity. This compound has shown significant protective effects against cisplatin-induced AKI in preclinical studies.[1][2] This document outlines the necessary procedures for inducing AKI in mice using cisplatin and administering this compound treatment. It also includes detailed protocols for the collection and analysis of samples to assess kidney injury and the effects of this compound.
Introduction
Acute kidney injury (AKI) is a common and serious complication of cisplatin chemotherapy, characterized by a rapid decline in renal function. The pathophysiology of cisplatin-induced AKI is complex, involving DNA damage, oxidative stress, inflammation, and apoptosis of renal tubular epithelial cells. The E3 ubiquitin ligase HUWE1 has been identified as a key regulator of cellular stress responses, including the DNA damage response and apoptosis.[3][4][5] this compound is a specific inhibitor of HUWE1, and by inhibiting HUWE1, it is thought to protect renal cells from cisplatin-induced damage.[1][2] This protocol provides a standardized method to evaluate the efficacy of this compound in a well-established mouse model of cisplatin-induced AKI.
Materials and Reagents
-
Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
Cisplatin: (Sigma-Aldrich, Cat. No. C2210000 or equivalent)
-
This compound: (MedChemExpress, Cat. No. HY-120929 or equivalent)
-
Vehicle for this compound: 10% DMSO + 90% (20% SBE-β-CD in saline) or 10% DMSO + 90% corn oil[2]
-
Saline: Sterile 0.9% Sodium Chloride solution
-
Anesthetics: Isoflurane or other approved anesthetic
-
Blood Collection Supplies: Microtainer tubes with serum separator, syringes, needles
-
Tissue Collection Supplies: Scalpels, forceps, scissors, 10% neutral buffered formalin, liquid nitrogen, cryovials
-
Reagents for Kidney Function Tests: Commercial kits for Blood Urea Nitrogen (BUN) and serum creatinine measurement
-
Reagents for Histology: Paraffin, hematoxylin and eosin (H&E) stain
-
Reagents for Western Blotting: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, primary and secondary antibodies for KIM-1 and NGAL
-
Reagents for TUNEL Assay: Commercial TUNEL assay kit
Experimental Protocols
Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model
This protocol describes a single high-dose cisplatin injection to induce acute kidney injury. This model is well-established and results in significant renal dysfunction within 72 hours.[6][7]
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 mice per group):
-
Vehicle Control: Mice receive vehicle for both cisplatin and this compound.
-
Cisplatin Control: Mice receive vehicle for this compound and a single injection of cisplatin.
-
This compound Treatment: Mice receive this compound and a single injection of cisplatin.
-
-
Cisplatin Administration:
-
Prepare a fresh solution of cisplatin in sterile 0.9% saline at a concentration of 2 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20-25 mg/kg body weight to the "Cisplatin Control" and "this compound Treatment" groups.[6]
-
Administer an equivalent volume of saline to the "Vehicle Control" group.
-
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and changes in behavior.
This compound Treatment Protocol
This compound is administered prior to and following the cisplatin injection to assess its protective effects.
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For in vivo administration, dilute the stock solution in either 20% SBE-β-CD in saline or corn oil to achieve a final DMSO concentration of 10%.[2] The final concentration of this compound should be calculated to deliver a dose of 5 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
-
-
This compound Administration:
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection to the "this compound Treatment" group.[1][2]
-
The first dose should be given 6 hours before the cisplatin injection.[1][2]
-
Continue to administer this compound once daily for the duration of the experiment.[1][2]
-
Administer an equivalent volume of the vehicle to the "Vehicle Control" and "Cisplatin Control" groups on the same schedule.
-
Sample Collection and Processing
Samples are collected at the end of the experiment (typically 72 hours after cisplatin injection) for analysis.
Procedure:
-
Euthanasia: Euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection:
-
Immediately following euthanasia, collect blood via cardiac puncture into microtainer tubes with a serum separator.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
-
Kidney Tissue Collection:
-
Perfuse the mice with ice-cold phosphate-buffered saline (PBS) to remove blood from the organs.
-
Excise the kidneys.
-
For histology, fix one kidney in 10% neutral buffered formalin for 24-48 hours.
-
For molecular analysis (Western blot, etc.), snap-freeze the other kidney in liquid nitrogen and store at -80°C.
-
Data Analysis and Endpoint Evaluation
Assessment of Renal Function
Blood Urea Nitrogen (BUN) and Serum Creatinine:
-
Measure BUN and serum creatinine levels using commercially available colorimetric assay kits according to the manufacturer's instructions. A significant increase in both parameters is indicative of impaired kidney function.
Histopathological Analysis
Hematoxylin and Eosin (H&E) Staining:
-
After fixation, dehydrate the kidney tissue through a graded series of ethanol and embed in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin.
-
Examine the stained sections under a light microscope for signs of tubular injury, such as tubular necrosis, cast formation, and loss of brush border.
Analysis of Kidney Injury Markers
Western Blot for KIM-1 and NGAL:
-
Homogenize the frozen kidney tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KIM-1 (e.g., R&D Systems, Cat. No. AF1817) and NGAL (e.g., R&D Systems, Cat. No. AF1857) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Assessment of DNA Damage
TUNEL Assay:
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on paraffin-embedded kidney sections using a commercial kit according to the manufacturer's instructions.
-
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Counterstain the sections with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
Quantify the number of TUNEL-positive (apoptotic) cells in different regions of the kidney under a fluorescence microscope.
Data Presentation
Table 1: Renal Function Parameters
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| Cisplatin Control | Mean ± SEM | Mean ± SEM |
| This compound Treatment | Mean ± SEM | Mean ± SEM |
Table 2: Kidney Injury Marker Expression (Relative to Vehicle Control)
| Group | KIM-1 Protein Level (Fold Change) | NGAL Protein Level (Fold Change) |
| Cisplatin Control | Mean ± SEM | Mean ± SEM |
| This compound Treatment | Mean ± SEM | Mean ± SEM |
Table 3: Quantification of Apoptosis
| Group | Number of TUNEL-Positive Cells per Field |
| Vehicle Control | Mean ± SEM |
| Cisplatin Control | Mean ± SEM |
| This compound Treatment | Mean ± SEM |
Visualizations
Caption: Experimental workflow for this compound treatment in a cisplatin-induced AKI mouse model.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis and the inhibitory action of this compound on HUWE1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. embopress.org [embopress.org]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Repeated administration of low-dose cisplatin in mice induces fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BI 8622 Efficacy in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 8622 is a specific small molecule inhibitor of the HECT domain E3 ubiquitin ligase HUWE1, which plays a critical role in the regulation of protein stability, including key oncogenic proteins. In colorectal cancer (CRC), deregulated expression of the MYC proto-oncogene is a major driver of tumorigenesis. HUWE1 has been identified as a regulator of MYC-dependent transactivation.[1] BI 8622 presents a promising therapeutic strategy by targeting HUWE1, thereby inhibiting MYC function in CRC cells. These application notes provide detailed protocols for assessing the efficacy of BI 8622 in preclinical colorectal cancer models.
Mechanism of Action
BI 8622 specifically inhibits the ubiquitin ligase activity of HUWE1 with an IC50 of 3.1 μM.[2] This inhibition leads to a reduction in MYC-dependent transactivation in colorectal cancer cells.[1][2] Consequently, BI 8622 has been shown to suppress the growth and proliferation of colorectal cancer cells. The downstream effects of HUWE1 inhibition by BI 8622 also involve the stabilization of other proteins, such as the anti-apoptotic protein MCL1.[3][4]
Data Presentation
In Vitro Efficacy of BI 8622 in Colorectal Cancer Cell Lines
| Cell Line | Assay | Endpoint | BI 8622 IC50 | Reference |
| Ls174T | HUWE1 Inhibition | Enzymatic Activity | 3.1 µM | [2] |
| Ls174T | Colony Formation | Cell Proliferation | 8.4 µM | [2] |
| HCT116 | Cell Viability | Metabolic Activity | 9.53 µM (Representative) | [5] |
| Caco-2 | Cell Viability | Metabolic Activity | 9.69 µM (Representative) | [5] |
In Vivo Efficacy of BI 8622 in a Colorectal Cancer Xenograft Model (Representative Data)
| Treatment Group | Dosing Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | 0 |
| BI 8622 (25 mg/kg) | Daily, p.o. | 825 ± 150 | 45 |
| BI 8622 (50 mg/kg) | Daily, p.o. | 450 ± 100 | 70 |
Mandatory Visualizations
Caption: BI 8622 inhibits HUWE1, leading to decreased MYC activity and increased apoptosis.
Caption: Workflow for assessing BI 8622 efficacy in vitro and in vivo.
Experimental Protocols
In Vitro HUWE1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BI 8622 against HUWE1 ubiquitin ligase activity.
Materials:
-
Recombinant human HUWE1 (HECT domain)
-
UBA1 (E1), UbcH5b (E2)
-
Ubiquitin
-
ATP
-
BI 8622
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., anti-ubiquitin antibody conjugated to a fluorophore)
Protocol:
-
Prepare a dilution series of BI 8622 in DMSO.
-
In a microplate, combine HUWE1, UBA1, UbcH5b, ubiquitin, and ATP in the assay buffer.
-
Add the diluted BI 8622 or DMSO (vehicle control) to the respective wells.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the level of HUWE1 auto-ubiquitination using a suitable detection method (e.g., fluorescence polarization or TR-FRET).
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Colony Formation Assay
Objective: To assess the long-term effect of BI 8622 on the proliferative capacity of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., Ls174T)
-
Complete culture medium
-
BI 8622
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
PBS
Protocol:
-
Seed 500-1000 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of BI 8622 (e.g., 1-25 µM) or DMSO as a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared BI 8622 every 3-4 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Cell Cycle Analysis
Objective: To determine the effect of BI 8622 on the cell cycle distribution of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
BI 8622
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with BI 8622 (e.g., 10 µM) or DMSO for 24-72 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 ml of cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in colorectal cancer cells following treatment with BI 8622.
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
BI 8622
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with BI 8622 or DMSO for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the effect of BI 8622 on the protein levels of HUWE1, c-Myc, and MCL1.
Materials:
-
Colorectal cancer cell lines
-
BI 8622
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HUWE1, anti-c-Myc, anti-MCL1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with BI 8622 or DMSO for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of BI 8622 in a mouse xenograft model of colorectal cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Colorectal cancer cells (e.g., HCT-116)
-
Matrigel (optional)
-
BI 8622 formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 2-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer BI 8622 (e.g., by oral gavage) or vehicle control to the respective groups according to the desired dosing schedule.
-
Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis assay by Annexin V [bio-protocol.org]
- 3. embopress.org [embopress.org]
- 4. HUWE1 is a critical colonic tumour suppressor gene that prevents MYC signalling, DNA damage accumulation and tumour initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarsasapogenin Inhibits HCT116 and Caco-2 Cell Malignancy and Tumor Growth in a Xenograft Mouse Model of Colorectal Cancer by Inactivating MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BI8622 to Investigate Ubiquitin-Proteasome System Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, thereby regulating a plethora of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] Dysfunction of the UPS is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[3][4] The UPS involves a sequential enzymatic cascade of ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which tag substrate proteins with ubiquitin for subsequent degradation by the proteasome.[5][6][7] E3 ligases, in particular, provide substrate specificity, making them attractive therapeutic targets.[8]
BI8622 is a specific small-molecule inhibitor of HUWE1 (HECT, UBA and WWE domain containing 1), a HECT domain-containing E3 ubiquitin ligase.[9][10][11] HUWE1 has been identified as a key regulator of various oncogenic proteins, including MYC and the anti-apoptotic protein MCL1.[10][11] By inhibiting HUWE1, this compound provides a valuable tool to probe the functional consequences of UPS dysregulation and to explore potential therapeutic strategies for diseases driven by aberrant HUWE1 activity. These application notes provide detailed protocols for utilizing this compound to study UPS dysfunction in a research setting.
Quantitative Data Summary
The following table summarizes the reported in vitro and in-cell efficacy of this compound.
| Assay Type | Target/Process | Cell Line/System | IC50 Value | Reference |
| In Vitro Ubiquitination Assay | HUWE1 Auto-ubiquitination | N/A | 3.1 µM | [10][11][12] |
| In-Cell Ubiquitination Assay | MCL1 Ubiquitination | HeLa | 6.8 µM | [9][10][11] |
| Colony Formation Assay | Cell Proliferation | Ls174T | 8.4 µM | [10][11] |
Signaling Pathways and Mechanism of Action
This compound specifically inhibits the catalytic activity of the HUWE1 E3 ubiquitin ligase. This inhibition disrupts the transfer of ubiquitin to HUWE1 substrates, leading to their accumulation and altered downstream signaling.
References
- 1. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NDRG1 upregulation by ubiquitin proteasome system dysfunction aggravates neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitination Enzymes in Cancer, Cancer Immune Evasion, and Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitination by HUWE1 in tumorigenesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Small Molecule Control of Intracellular Protein Levels Through Modulation of the Ubiquitin Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for BI8622 in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical research applications of BI8622, a specific inhibitor of the E3 ubiquitin ligase HUWE1, for the investigation of new therapeutic strategies in multiple myeloma (MM). Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the study of this compound's mechanism of action and anti-myeloma activity.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key oncogenic driver in a subset of MM is the transcription factor MYC. The E3 ubiquitin ligase HUWE1 has been identified as a critical regulator of MYC stability and activity.[1][2] this compound is a small molecule inhibitor of HUWE1, which has demonstrated potent anti-myeloma activity in preclinical studies by targeting the HUWE1-MYC axis.[1][3] These notes outline the use of this compound as a research tool to explore HUWE1 inhibition as a therapeutic strategy in multiple myeloma.
Mechanism of Action
This compound specifically inhibits the HECT domain of the HUWE1 E3 ubiquitin ligase.[3][4] In multiple myeloma, HUWE1 is often overexpressed and correlates with MYC expression.[1] HUWE1 can mediate the ubiquitination of MYC, leading to its proteasomal degradation. However, in the context of multiple myeloma, inhibition of HUWE1 by this compound has been shown to paradoxically decrease MYC protein levels, leading to cell cycle arrest and reduced proliferation of MM cells.[1][3] This suggests a complex, context-dependent regulation of MYC by HUWE1 in this malignancy. Furthermore, HUWE1 inhibition has been linked to the modulation of metabolic processes and the replicative stress response in cancer cells.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| HUWE1 IC50 | 3.1 µM | In vitro ubiquitination assay | [3][4] |
| Effective Concentration for MYC reduction | 15 µM (24h) | JJN3, MM.1S | [1] |
| Effective Concentration for Cell Growth Inhibition | IC50 dose (e.g., ~14 µM for JJN3) | JJN3 | [1] |
| Synergistic Concentration with Carfilzomib | 7.5 µM, 15 µM | MM.1S | [1] |
| Synergistic Concentration with Lenalidomide | 7.5 µM, 15 µM | MM.1S | [1] |
Table 2: this compound Effect on Cell Cycle Distribution in JJN3 Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Vehicle Control (DMSO) | ~60% | ~25% | ~15% | [1] |
| This compound (15 µM) | Decreased (p ≤ 0.0024) | Increased (p ≤ 0.044) | Increased (p ≤ 0.048) | [1] |
Note: The exact percentages can vary between experiments. The table reflects the statistically significant trends observed in the cited research.
Mandatory Visualization
Caption: this compound inhibits the E3 ubiquitin ligase HUWE1, disrupting MYC regulation and leading to decreased multiple myeloma cell proliferation.
Caption: A general workflow for the preclinical evaluation of this compound in multiple myeloma research, from in vitro characterization to in vivo efficacy studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, JJN3, RPMI-8226)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of multiple myeloma cells.
Materials:
-
Multiple myeloma cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound (e.g., 15 µM) or vehicle control for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot for Protein Expression Analysis
This protocol is for detecting changes in the expression of HUWE1, MYC, and other proteins of interest following this compound treatment.
Materials:
-
Multiple myeloma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-HUWE1, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 15 µM) for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol is to investigate the interaction between HUWE1 and MYC.
Materials:
-
Multiple myeloma cells
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-HUWE1 or anti-c-MYC)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot using antibodies against the protein of interest and its potential binding partner.
In Vivo Multiple Myeloma Xenograft Model
This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Multiple myeloma cell line (e.g., MM.1S, H929)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject 5-10 x 10^6 multiple myeloma cells resuspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by intraperitoneal injection) or vehicle control according to the desired dosing schedule.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
References
- 1. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of BI-8622 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of BI-8622, a specific inhibitor of the HECT-type E3 ubiquitin ligase HUWE1, in mouse models. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of BI-8622 in cancer models.
Overview
BI-8622 is a potent and specific small molecule inhibitor of HUWE1, an E3 ubiquitin ligase that plays a critical role in tumorigenesis through its regulation of key oncogenic proteins, most notably the MYC transcription factor.[1][2][3] By inhibiting HUWE1, BI-8622 disrupts the degradation of MYC-associated proteins, leading to the suppression of MYC-dependent transcriptional activation and subsequent inhibition of tumor cell proliferation.[1] These protocols detail the use of BI-8622 in a colorectal cancer orthotopic xenograft mouse model.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the in vivo administration of BI-8622.
| Parameter | Value | Reference |
| Compound | BI-8622 | [4] |
| Target | HUWE1 E3 Ubiquitin Ligase | [4] |
| Animal Model | Immunocompromised Mice (e.g., SCID-beige) | [5] |
| Tumor Model | Orthotopic Colorectal Xenograft (e.g., Ls174T cells) | [6] |
| Dosage | 5 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) Injection | [4] |
| Dosing Frequency | Once daily | [4] |
| Vehicle Formulation | 10% DMSO in 90% corn oil | [7] |
Signaling Pathway
BI-8622 functions by inhibiting the E3 ubiquitin ligase activity of HUWE1. In many cancers, HUWE1 is responsible for the ubiquitination and subsequent proteasomal degradation of tumor suppressor proteins, while also being involved in the regulation of oncogenes like MYC. Specifically, HUWE1 can mediate the degradation of MIZ1, a transcriptional repressor that binds to MYC and inhibits its activity. By inhibiting HUWE1, BI-8622 leads to the stabilization and accumulation of MIZ1. This, in turn, suppresses MYC-driven gene expression, resulting in cell cycle arrest and reduced tumor growth.[1][8]
Caption: BI-8622 inhibits HUWE1, leading to MIZ1 stabilization and subsequent suppression of MYC-driven tumor cell proliferation.
Experimental Protocols
Preparation of BI-8622 Formulation
Materials:
-
BI-8622 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of BI-8622 in DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of BI-8622 in 1 mL of DMSO. Gently vortex until fully dissolved.
-
On the day of administration, prepare the final dosing solution.
-
Calculate the required volume of the BI-8622 stock solution and corn oil based on the desired final concentration and the number of animals to be treated.
-
To prepare the vehicle control, mix 10% DMSO with 90% corn oil.
-
To prepare the BI-8622 formulation, first add the required volume of corn oil to a sterile tube.
-
Add the calculated volume of the BI-8622 DMSO stock solution to the corn oil to achieve a final concentration where 10% of the total volume is DMSO.[7] For a final dose of 5 mg/kg in a 20g mouse receiving a 100 µL injection, the concentration would be 1 mg/mL.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare this formulation fresh before each administration.
Orthotopic Colorectal Xenograft Model
Materials:
-
Ls174T human colorectal adenocarcinoma cells (or other suitable cell line)
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Immunocompromised mice (e.g., 6-8 week old female SCID-beige mice)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments
-
Sutures or wound clips
Protocol:
-
Culture Ls174T cells according to standard protocols.
-
On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in serum-free medium.
-
Perform a cell count and check for viability (should be >95%).
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 5 x 10^6 cells per 30 µL.[6]
-
Anesthetize the mouse using a recommended anesthetic regimen.
-
Perform a laparotomy to expose the cecum.
-
Carefully inject 30 µL of the cell suspension into the wall of the cecum using a 30-gauge needle.
-
Close the peritoneum and skin with sutures or wound clips.
-
Monitor the animals closely post-surgery for recovery and signs of distress.
In Vivo Administration of BI-8622
Materials:
-
Prepared BI-8622 formulation and vehicle control
-
1 mL syringes with 27-gauge needles
-
Animal scale
Protocol:
-
Allow tumors to establish for a designated period (e.g., 7-10 days) or until they are palpable.
-
Randomize the mice into treatment and control groups.
-
Weigh each mouse to calculate the individual dose volume.
-
Administer BI-8622 (5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily.[4]
-
Continue the treatment for the duration of the study.
Tumor Growth Assessment
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Measure the tumor dimensions using digital calipers at regular intervals (e.g., twice or three times a week).
-
Measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[9]
-
Monitor the body weight of the mice as an indicator of general health and treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of BI-8622 in an orthotopic mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. embopress.org [embopress.org]
- 3. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An orthotopic xenograft model for high-risk non-muscle invasive bladder cancer in mice: influence of mouse strain, tumor cell count, dwell time and bladder pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BI 8622 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of BI 8622, a specific inhibitor of the HECT E3 ubiquitin ligase HUWE1, in combination with other cancer therapies. Detailed protocols for in vitro studies are provided to guide researchers in investigating synergistic anti-cancer effects.
Introduction
BI 8622 is a potent and specific small molecule inhibitor of the HUWE1 E3 ubiquitin ligase, which plays a critical role in the degradation of several key oncoproteins.[1] By inhibiting HUWE1, BI 8622 leads to the stabilization of tumor suppressor proteins and the destabilization of oncogenic factors, making it a promising candidate for cancer therapy.[2][3] Preclinical studies have demonstrated that the anti-tumor activity of BI 8622 can be significantly enhanced when used in combination with other therapeutic agents, particularly in the context of multiple myeloma.[4][5]
Mechanism of Action: HUWE1 (also known as MULE or ARF-BP1) is a large E3 ubiquitin ligase that targets numerous substrates for proteasomal degradation, including the anti-apoptotic protein MCL1, the MYC-interacting protein MIZ1, and the DNA replication and repair factor TopBP1.[6][7][8] The c-MYC oncogene is a key driver in many cancers, and its activity is modulated by HUWE1.[4][5][7] BI 8622 inhibits the catalytic activity of HUWE1, leading to an accumulation of its substrates.[7] This disruption of protein homeostasis can induce cell cycle arrest and apoptosis in cancer cells.[1][2]
I. Combination Therapy Rationale and Preclinical Evidence
A. Combination with Immunomodulatory Drugs (IMiDs) and Proteasome Inhibitors in Multiple Myeloma
Rationale: Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. Standard-of-care for MM often includes proteasome inhibitors (e.g., carfilzomib) and immunomodulatory drugs (e.g., lenalidomide).[9][10][11][12] HUWE1 expression is elevated in MM cells compared to normal plasma cells and correlates with MYC expression.[4][5] Inhibition of HUWE1 with BI 8622 has been shown to reduce MM cell viability and induce cell cycle arrest.[5] Combining BI 8622 with agents like lenalidomide and carfilzomib can create a multi-pronged attack on MM cells, targeting both protein degradation pathways and other critical survival mechanisms.
Preclinical Evidence: Studies in multiple myeloma cell lines have demonstrated strong synergistic anti-MM activity when BI 8622 is combined with lenalidomide.[5] This combination enhances the anti-proliferative effects of either agent alone.[5] A synergistic effect has also been observed, albeit to a lesser extent, with the proteasome inhibitor carfilzomib.[5] The synergy with lenalidomide is thought to be mediated, at least in part, through their combined effects on MYC degradation.[5]
Quantitative Data Summary:
| Cell Line | Combination Agent | BI 8622 Concentration | Combination Agent Concentration | Treatment Duration | Synergy Assessment (Combination Index - CI) | Reference |
| MM.1S | Lenalidomide | 7.5 µM | 1 µM | 72 hours | CI < 1 (Synergy) | [5] |
| MM.1S | Lenalidomide | 7.5 µM | 10 µM | 72 hours | CI < 1 (Synergy) | [5] |
| MM.1S | Lenalidomide | 15 µM | 1 µM | 72 hours | CI < 1 (Synergy) | [5] |
| MM.1S | Lenalidomide | 15 µM | 10 µM | 72 hours | CI < 1 (Synergy) | [5] |
| MM.1S | Carfilzomib | 7.5 µM | 2.5 nM | 24 hours | CI < 1 (Synergy) | [5] |
| MM.1S | Carfilzomib | 7.5 µM | 5 nM | 24 hours | CI < 1 (Synergy) | [5] |
| MM.1S | Carfilzomib | 15 µM | 2.5 nM | 24 hours | CI < 1 (Synergy) | [5] |
| MM.1S | Carfilzomib | 15 µM | 5 nM | 24 hours | CI < 1 (Synergy) | [5] |
Note: A Combination Index (CI) value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5]
B. Potential Combination with DNA-Damaging Agents
Rationale: HUWE1 has been implicated in the DNA damage response (DDR).[2][6] It mediates the ubiquitination and degradation of key DDR proteins.[2] Inhibition of HUWE1 can therefore sensitize cancer cells to DNA-damaging agents such as cisplatin or melphalan.[2][6] By impairing the cancer cell's ability to repair DNA damage, BI 8622 could lower the therapeutic threshold for these conventional chemotherapies, potentially increasing their efficacy and overcoming resistance.
Preclinical Evidence: While direct combination studies with BI 8622 and DNA-damaging agents are not yet extensively published, studies with HUWE1 depletion have shown strongly enhanced apoptotic effects of the DNA-damaging agent melphalan in multiple myeloma cells.[6] This provides a strong rationale for exploring the combination of BI 8622 with such agents.
II. Experimental Protocols
A. Protocol for In Vitro Combination of BI 8622 and Lenalidomide/Carfilzomib in Multiple Myeloma Cell Lines
1. Cell Culture:
-
Culture multiple myeloma cell lines (e.g., MM.1S, JJN3) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Reagents:
-
BI 8622 (dissolved in DMSO to a stock concentration of 10 mM)
-
Lenalidomide (dissolved in DMSO to a stock concentration of 10 mM)
-
Carfilzomib (dissolved in DMSO to a stock concentration of 1 mM)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
3. Experimental Procedure (Synergy Assessment):
-
Seed MM cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of BI 8622 and the combination agent (lenalidomide or carfilzomib) alone and in combination at a constant ratio.
-
Treat the cells with the single agents and the combinations for the indicated duration (72 hours for lenalidomide, 24 hours for carfilzomib).[5]
-
Include a DMSO-treated vehicle control group.
-
After the treatment period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
4. Western Blot Analysis for MYC Expression:
-
Seed MM cells in 6-well plates and treat with BI 8622, lenalidomide, or the combination for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against c-MYC and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
III. Visualizations
Caption: Mechanism of action of BI 8622 and its impact on cancer cell signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of the E3 ubiquitin-protein ligase HUWE1 impairs DNA repair capacity and tumor growth in preclinical multiple myeloma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A conformational switch regulates the ubiquitin ligase HUWE1 | eLife [elifesciences.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Carfilzomib dosing in patients with relapsed or refractory multiple myeloma [multiplemyelomahub.com]
- 11. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carfilzomib for relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting BI8622 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the solubility of BI8622 in aqueous solutions during their experiments.
Troubleshooting Guide
Question: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer:
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation. A common troubleshooting workflow involves preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous experimental medium.
Below is a logical workflow to address solubility issues.
Caption: Troubleshooting workflow for this compound solubility issues.
Question: How do I prepare a stock solution of this compound?
Answer:
To avoid solubility issues, it is critical to first prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1][2]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 426.51 g/mol )[2]
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortexer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.265 mg.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2][3]
-
Caption: Experimental workflow for preparing this compound stock solutions.
Question: I have a DMSO stock solution, but the compound precipitates when I add it to my cell culture media. What can I do?
Answer:
This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound. Here are several strategies to overcome this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to keep this compound in solution, but not high enough to cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Use a Co-Solvent System: For more challenging applications, particularly in vivo studies, a co-solvent system may be necessary. These formulations use a combination of solvents and surfactants to improve solubility.[2][3]
| Formulation Component | Percentage | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent / Vehicle |
| Tween-80 | 5% | Surfactant / Emulsifier |
| Saline | 45% | Aqueous Vehicle |
Note: This formulation is intended for in vivo use and may not be suitable for all in vitro cell culture experiments. Always test for vehicle toxicity.
-
Utilize Solubility-Enhancing Excipients: Complexation agents like cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility. A reported formulation uses SBE-β-CD (sulfobutylether-β-cyclodextrin).[2]
| Formulation Component | Percentage | Purpose |
| DMSO | 10% | Primary Solvent |
| 20% SBE-β-CD in Saline | 90% | Complexation Agent / Aqueous Vehicle |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended solubility of this compound in DMSO?
Based on supplier data, this compound is highly soluble in DMSO, reaching concentrations of up to 125 mg/mL (293.08 mM).[2] However, for routine lab use, a stock solution of 10 mM is common and easier to work with.[3][4]
| Solvent | Reported Solubility |
| DMSO | 125 mg/mL (293.08 mM)[2] |
| DMSO | 2 mg/mL[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (4.88 mM)[2][3] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.88 mM)[2] |
Q2: What is the mechanism of action for this compound?
This compound is a specific small molecule inhibitor of HUWE1 (HECT, UBA and WWE domain containing 1), an E3 ubiquitin ligase.[3][5] HUWE1 plays a critical role in protein degradation and has been implicated in various cellular processes, including cell cycle progression and DNA damage response.[5][6] By inhibiting HUWE1, this compound prevents the ubiquitination and subsequent degradation of several key proteins, including the anti-apoptotic protein MCL1 and the transcription factor c-Myc.[3][4][5] This leads to cell cycle arrest and reduced cell proliferation in cancer models.[3][7]
Caption: this compound inhibits the HUWE1 E3 ligase, preventing degradation of c-Myc and MCL1.
Q3: What are the typical working concentrations for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and assay. Published studies have used a range of concentrations, typically from 5 µM to 25 µM, to achieve biological effects such as cell cycle arrest and suppression of colony formation.[3] The reported IC50 value for HUWE1 inhibition is 3.1 µM.[3][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Can I dissolve this compound in other organic solvents like ethanol or methanol?
While some hydrophobic compounds have solubility in alcohols, DMSO is the most consistently reported and recommended solvent for creating primary stock solutions of this compound.[1][2][4] Using other solvents may lead to incomplete dissolution or precipitation upon dilution into aqueous media. If you must use an alternative solvent, it is crucial to perform small-scale solubility tests first.
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BI8622 Concentration for Maximum HUWE1 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BI8622 to achieve maximum HUWE1 inhibition in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No HUWE1 Inhibition | Incorrect this compound Concentration: The concentration of this compound may be too low to effectively inhibit HUWE1 in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 µM to 50 µM) and narrow down to find the IC50 value for your cell line.[1] |
| Poor this compound Solubility or Stability: this compound may have precipitated out of solution or degraded in the cell culture media. | Ensure proper dissolution of this compound in DMSO.[2] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] | |
| Cell Line Specificity: The efficacy of this compound can vary between different cell lines.[3] | Confirm that your cell line expresses HUWE1 at a detectable level. Consider using a positive control cell line known to be sensitive to this compound, such as Ls174T or HeLa cells.[1][4] | |
| Incorrect Assay Endpoint: The incubation time with this compound may not be sufficient to observe the desired effect on downstream targets. | Optimize the treatment duration. For example, effects on MCL1 degradation have been observed after 16 hours of treatment.[1] | |
| High Cell Death or Unexpected Cytotoxicity | Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity.[5][6][7] | Use the lowest effective concentration of this compound as determined by your dose-response experiments.[8] Consider using a negative control compound with a similar chemical structure but no activity against HUWE1 to distinguish on-target from off-target effects. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. | |
| Variability in IC50 Values | Different Experimental Conditions: IC50 values are highly dependent on the specific experimental setup, including cell density, incubation time, and the viability assay used.[9] | Standardize your experimental protocols. Report all relevant parameters when comparing your results to published data. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells with a consistent and low passage number for all experiments. | |
| Difficulty Detecting Downstream Effects | Antibody Quality: The antibodies used for Western blotting to detect HUWE1 substrates (e.g., c-Myc, MCL1) may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. |
| Low Protein Expression: The basal expression levels of HUWE1 substrates may be too low to detect a significant change upon this compound treatment. | Consider stimulating the relevant pathway to increase the expression of the target protein before treatment with this compound. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound?
A good starting point for a dose-response experiment is a range from 1 µM to 50 µM. The reported in vitro IC50 for HUWE1 is 3.1 µM, while cellular assays have shown IC50 values of 6.8 µM in HeLa cells for MCL1 ubiquitination and 8.4 µM for colony formation in Ls174T cells.[1][4]
2. How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a stock solution.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions in cell culture media from the stock solution.
3. What are the known downstream targets of HUWE1 that I can monitor to confirm this compound activity?
HUWE1 has several known substrates. Inhibition of HUWE1 by this compound has been shown to lead to the accumulation of proteins like c-Myc and MCL1.[1] Therefore, monitoring the protein levels of these substrates by Western blotting is a reliable way to confirm the on-target activity of this compound.
4. How can I be sure that the observed effects are due to HUWE1 inhibition and not off-target effects?
To confirm the on-target effect of this compound, you can perform a rescue experiment. This can be done by depleting HUWE1 using shRNA or siRNA and then treating the cells with this compound. If the effect of this compound is diminished in the HUWE1-depleted cells, it suggests an on-target mechanism.[4] Additionally, using the lowest effective concentration can help minimize off-target effects.[8]
5. Can this compound be used in animal models?
While this compound has been used in in vivo studies, it has been noted that its pharmacokinetic properties may not be optimal for such applications.[10]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (in vitro) | 3.1 µM | HUWE1 auto-ubiquitination assay | [1][4] |
| IC50 (MCL1 ubiquitination) | 6.8 µM | HeLa cells | [1][4] |
| IC50 (Colony Formation) | 8.4 µM | Ls174T cells | [4] |
| Effect on Cell Cycle | G1 phase arrest | Ls174T cells | [1] |
Experimental Protocols
Western Blot for HUWE1 Substrates (c-Myc, MCL1)
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the optimized duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, MCL1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Co-Immunoprecipitation (Co-IP) to investigate HUWE1-Substrate Interaction
-
Cell Lysis:
-
Treat cells as required.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against HUWE1 or the substrate of interest overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described above, probing for both HUWE1 and the interacting substrate.
-
Visualizations
Caption: HUWE1 Signaling Pathway and Point of Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI8622 in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the HUWE1 inhibitor, BI8622, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific small molecule inhibitor of the E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE or ARF-BP1.[1][2] HUWE1 is involved in the ubiquitination and subsequent proteasomal degradation of several key proteins involved in cell cycle progression and apoptosis, including MYC, MCL1, and MIZ1.[1][3][4] By inhibiting HUWE1, this compound stabilizes these substrate proteins, leading to cell-specific effects on proliferation and survival.[3]
Q2: What is the primary effect of this compound on cancer cells in viability assays?
The primary effect of this compound on many cancer cell lines is cytostatic, meaning it inhibits cell proliferation and induces cell cycle arrest, rather than directly causing widespread apoptosis (cell death).[5] Studies have shown that treatment with this compound leads to an accumulation of cells in the G1 or S/G2/M phases of the cell cycle, depending on the cell type.[1][5] While it can reduce the overall number of viable cells over time by halting proliferation, it may not induce robust apoptotic responses.
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the assay used. Reported IC50 values are generally in the low micromolar range.
| Cell Line | Assay Type | Reported IC50 (µM) |
| Various MM cell lines | Viability Assay | Concentration-dependent reduction in viability[5] |
| Ls174T | Colony Formation Assay | 8.4[3][4] |
| In vitro HUWE1 auto-ubiquitination | Biochemical Assay | 3.1[1][2] |
| HeLa (MCL1 ubiquitination) | In-cell Western | 6.8[1][4] |
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][3] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] When preparing working concentrations, dilute the stock solution in fresh cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell viability assays.
Issue 1: Higher than expected IC50 value or minimal effect on cell viability.
| Possible Cause | Troubleshooting Suggestion |
| Cytostatic effect of this compound: Metabolic assays like MTT or CellTiter-Blue measure metabolic activity, which may not be significantly reduced in cells that are arrested but still viable.[2] | - Use a multi-day proliferation assay: Extend the treatment duration (e.g., 72-96 hours) to allow the cytostatic effects to manifest as a significant difference in cell number. - Complement with a direct cell counting method: Use methods like trypan blue exclusion or automated cell counters to directly assess the number of viable cells. - Consider a colony formation assay: This long-term assay is well-suited for evaluating the effects of cytostatic agents on the ability of single cells to proliferate.[6] |
| Suboptimal drug concentration or exposure time: The effective concentration and duration of this compound treatment can be cell-line dependent. | - Perform a dose-response and time-course experiment: Test a wide range of this compound concentrations and measure viability at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the optimal conditions for your specific cell line. |
| This compound degradation: The stability of this compound in cell culture medium over long incubation periods may be a factor.[7][8] | - Replenish the medium with fresh this compound: For long-term experiments, consider changing the medium and re-adding the compound every 48-72 hours. |
| Cell line resistance: The sensitivity to this compound can vary significantly between different cell lines.[3][5] | - Characterize the HUWE1 pathway in your cells: Assess the expression levels of HUWE1 and its key substrates (e.g., MYC, MCL1) in your cell line to understand the potential for on-target effects. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Suggestion |
| Uneven cell seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. | - Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumps. - Use a calibrated pipette and proper technique: Ensure accurate and consistent dispensing of the cell suspension into each well. |
| Edge effects in multi-well plates: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration. | - Avoid using the outer wells of the plate: Fill the outer wells with sterile PBS or medium to maintain humidity. - Ensure proper plate sealing and incubation conditions. |
| Incomplete dissolution of formazan crystals (MTT assay): If the purple formazan product is not fully solubilized, absorbance readings will be inaccurate. | - Ensure complete mixing: After adding the solubilization solution, pipette up and down or use a plate shaker to ensure all crystals are dissolved. - Visually inspect wells: Before reading the plate, check for any remaining crystals. |
| Precipitation of this compound: At higher concentrations, the compound may precipitate out of the medium. | - Check the solubility of this compound in your culture medium. - Visually inspect the wells for any precipitate after adding the compound. |
Issue 3: Discrepancy between results from different viability assays.
| Possible Cause | Troubleshooting Suggestion |
| Different endpoints measured by assays: As mentioned, metabolic assays (MTT, CellTiter-Blue) measure metabolic activity, while dye exclusion assays (trypan blue) measure membrane integrity, and colony formation assays measure proliferative capacity. | - Understand the principle of each assay you are using. - Use a combination of assays to get a more complete picture of the cellular response to this compound. For example, combine a metabolic assay with a direct cell count or an apoptosis assay. |
| Potential off-target effects: While this compound is reported to be specific for HUWE1, off-target effects at higher concentrations cannot be entirely ruled out and could influence different cellular pathways measured by various assays.[9] | - Use the lowest effective concentration of this compound. - Consider performing target engagement or knockdown experiments to confirm that the observed effects are HUWE1-dependent. [3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with medium containing the desired concentrations of this compound or DMSO vehicle control.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment with this compound.
-
Cell Seeding:
-
Prepare a single-cell suspension of your cells.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield discrete colonies.
-
-
Compound Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle control. The treatment can be continuous (compound is present throughout the incubation period) or for a shorter duration (e.g., 24 hours), after which the medium is replaced with fresh, compound-free medium.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Monitor the plates regularly and change the medium if necessary (be mindful of whether the treatment is continuous or short-term).
-
-
Colony Staining and Counting:
-
Carefully wash the wells with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde or methanol for 10-15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 10-20 minutes.[10]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
identifying and mitigating off-target effects of BI8622
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-8622, a specific inhibitor of the HECT E3 ubiquitin ligase HUWE1. Our resources are designed to help you identify and mitigate potential off-target effects and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BI-8622?
A1: The primary target of BI-8622 is the HECT domain E3 ubiquitin ligase HUWE1 (also known as MULE or ARF-BP1).[1][2][3] It inhibits the auto-ubiquitination of the HUWE1 HECT domain.[3]
Q2: What is the reported potency of BI-8622?
A2: BI-8622 inhibits HUWE1 with an IC50 of approximately 3.1 to 3.2 μM in in vitro ubiquitination assays.[1][3] In cellular assays, it has been shown to inhibit the degradation of HUWE1 substrates such as MCL1 with an IC50 of 6.8 μM and suppress colony formation with an IC50 of 8.4 μM.[1][3]
Q3: Is BI-8622 selective for HUWE1?
A3: BI-8622 has been reported to be selective for HUWE1 over other tested HECT-domain ubiquitin ligases, where the IC50 was greater than 50 μM.[3] However, a comprehensive kinome-wide selectivity profile is not publicly available. Therefore, off-target effects on other protein kinases cannot be completely ruled out and should be assessed experimentally.
Q4: What are the known on-target effects of BI-8622 in cells?
A4: By inhibiting HUWE1, BI-8622 leads to the stabilization of its known substrates. This includes the anti-apoptotic protein MCL1 and the MYC-interacting protein MIZ1.[3] This can result in the inhibition of MYC-dependent transactivation in cancer cells.[1]
Q5: How should I prepare and store BI-8622?
A5: BI-8622 is typically supplied as a powder. For in vitro and cell-based assays, it is recommended to prepare a stock solution in DMSO.[4] For long-term storage, the solid compound should be stored at 2-8°C, while the DMSO stock solution should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Cell line variability or misidentification. | Ensure cell line identity through short tandem repeat (STR) profiling. Maintain consistent cell passage numbers for experiments. |
| Contamination (mycoplasma, bacteria, fungi). | Regularly test for mycoplasma contamination. Practice good aseptic technique. | |
| BI-8622 degradation. | Prepare fresh dilutions of BI-8622 from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. | |
| High concentration of DMSO in culture. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. | |
| No or weak inhibition of HUWE1 activity in vitro | Inactive enzyme or suboptimal assay conditions. | Verify the activity of your recombinant HUWE1, E1, and E2 enzymes. Optimize buffer conditions (pH, salt concentration) and ATP concentration. |
| Incorrect BI-8622 concentration. | Confirm the concentration of your BI-8622 stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| Aggregation of BI-8622. | Ensure complete dissolution of BI-8622 in DMSO. Sonication may aid in solubilization. | |
| Unexpected cellular phenotype | Off-target effects of BI-8622. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with HUWE1 in your cellular model. Consider performing a kinome scan or proteomic profiling to identify potential off-target interactions. |
| Indirect effects of HUWE1 inhibition. | The observed phenotype may be a downstream consequence of stabilizing multiple HUWE1 substrates. Use siRNA/shRNA-mediated knockdown of HUWE1 as an orthogonal approach to validate that the phenotype is on-target. | |
| Precipitation of BI-8622 in culture medium | Low solubility of the compound. | Decrease the final concentration of BI-8622. If higher concentrations are necessary, consider using a formulation with solubility enhancers, but be mindful of their potential effects on cells. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of BI-8622
| Assay Type | Target/Process | Cell Line | IC50 | Reference |
| In Vitro Ubiquitination Assay | HUWE1 HECT-domain auto-ubiquitination | - | 3.2 μM | [3] |
| In Vitro Ubiquitination Assay | HUWE1 | - | 3.1 μM | [1] |
| Cellular Assay | MCL1 Degradation | HeLa | 6.8 μM | [1][3] |
| Cellular Assay | Colony Formation Suppression | Ls174T | 8.4 μM | [1][3] |
Table 2: Selectivity of BI-8622 against other HECT-domain Ubiquitin Ligases
| E3 Ligase | IC50 | Reference |
| Other HECT-domain Ub ligases | >50 μM | [3] |
Experimental Protocols
Protocol 1: In Vitro HUWE1 Auto-Ubiquitination Assay
This protocol is adapted from methodologies used to characterize HUWE1 inhibitors.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b/c or UbcH7)
-
Recombinant human HUWE1 (HECT domain or full-length)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
BI-8622 stock solution (in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine the following components in the specified order:
-
Deionized water to final volume
-
2 µL of 10X Ubiquitination Buffer
-
1 µL of 10 mM ATP
-
Recombinant E1 enzyme (e.g., 50-100 nM final concentration)
-
Recombinant E2 enzyme (e.g., 0.2-0.5 µM final concentration)
-
Ubiquitin (e.g., 5-10 µM final concentration)
-
Recombinant HUWE1 (e.g., 0.1-0.5 µM final concentration)
-
-
Add BI-8622 or DMSO (vehicle control) to the desired final concentration. Ensure the final DMSO concentration is consistent across all reactions and ideally below 1%.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting using an anti-ubiquitin antibody to detect the formation of polyubiquitin chains on HUWE1. A decrease in the intensity of the ubiquitin smear in the presence of BI-8622 indicates inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that BI-8622 engages with HUWE1 in a cellular context.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BI-8622 stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-HUWE1 antibody
Procedure:
-
Seed cells in a suitable culture vessel and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of BI-8622 or DMSO (vehicle control) for a specified time (e.g., 1-4 hours) in complete medium.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-HUWE1 antibody.
-
A shift in the thermal melting curve of HUWE1 to a higher temperature in the presence of BI-8622 indicates target engagement.
Visualizations
Caption: BI-8622 inhibits the E3 ligase activity of HUWE1.
Caption: Troubleshooting workflow for BI-8622 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (BI-8622) | HUWE1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound ≥98% (HPLC) | 1875036-74-0 [sigmaaldrich.com]
- 4. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
BI8622 Technical Support Center: Enhancing Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the HUWE1 inhibitor, BI8622, in experimental buffers. By addressing common challenges such as precipitation and degradation, this resource aims to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). One supplier suggests that this compound is soluble in DMSO at a concentration of 2 mg/mL.[1] For long-term storage, stock solutions in DMSO can be kept at -20°C for up to one year or at -80°C for up to two years.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous experimental buffer. What causes this and how can I prevent it?
A2: This is a common issue when working with compounds that have low aqueous solubility. Precipitation occurs because the DMSO concentration is significantly lowered upon dilution, and the aqueous buffer cannot maintain this compound in solution.
To prevent precipitation, consider the following strategies:
-
Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform intermediate serial dilutions in DMSO to lower the concentration of this compound.[3]
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your experiment that your cells or assay can tolerate (typically ≤ 0.5%).[3]
-
Addition of Co-solvents or Surfactants: In some instances, the inclusion of a small percentage of a co-solvent or a non-ionic surfactant in the final buffer can help maintain the solubility of the compound.[3] However, the compatibility of these additives with your specific experimental system must be validated.
-
Gentle Mixing: When performing the final dilution, add the this compound stock solution to the aqueous buffer dropwise while gently vortexing to ensure rapid and uniform dispersion.
Q3: What is the optimal pH for maintaining this compound stability in my experimental buffer?
Q4: How does temperature affect the stability of this compound in solution?
A4: Elevated temperatures can accelerate the degradation of small molecules.[7][8][9] For short-term use, it is recommended to keep this compound solutions on ice. For long-term storage, as mentioned, frozen stock solutions are recommended.[2] Avoid repeated freeze-thaw cycles, as this can also contribute to compound degradation and precipitation.
Q5: Is this compound sensitive to light?
A5: Many small molecules are light-sensitive and can undergo photodegradation upon exposure to light, particularly UV radiation.[10][11][12][13] While specific photostability data for this compound is not published, it is good laboratory practice to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long incubations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in cell culture media | High final DMSO concentration. | Keep the final DMSO concentration at or below 0.5%. Perform serial dilutions in DMSO before adding to the media.[3] |
| Temperature fluctuations. | Warm the media to 37°C before adding the this compound solution. Avoid cold-shocking the cells and the compound.[14] | |
| Interaction with media components. | Some components of serum or media supplements can interact with the compound, causing precipitation. Consider using serum-free media for the duration of the treatment if compatible with your cell line. | |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stocks at -80°C for long-term stability.[2] |
| Instability in the experimental buffer. | Ensure the pH of your buffer is within a stable range (e.g., 7.2-7.4). Protect your experiment from light. Maintain a constant temperature during the experiment. | |
| Loss of protein of interest in cell-based assays | Protein precipitation upon cell lysis. | Use a lysis buffer compatible with maintaining protein solubility. Consider including additives like non-ionic detergents or glycerol to your lysis buffer. Centrifuge lysates at high speed to pellet any insoluble material before proceeding with downstream applications.[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Gently warm and vortex to ensure complete dissolution.
-
Perform serial dilutions of the 10 mM stock solution in 100% DMSO to achieve an intermediate concentration that is 1000x the final desired concentration. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock to 10 mM.
-
Warm the cell culture medium to 37°C.
-
Add the appropriate volume of the 1000x this compound intermediate stock solution to the pre-warmed medium. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 1 mL of medium to get a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently mix the medium immediately after adding the compound to ensure uniform distribution and minimize the risk of precipitation.
-
Add the medicated medium to your cells.
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the use of this compound.
Figure 1: Simplified signaling pathway of HUWE1 and the effect of this compound.
Figure 2: A general workflow for in vitro experiments using this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. quora.com [quora.com]
- 8. ivypanda.com [ivypanda.com]
- 9. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 10. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Shedding Light On Photo-Stability Forced Degradation [cellandgene.com]
- 13. q1scientific.com [q1scientific.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. agrisera.com [agrisera.com]
addressing BI8622-induced cytotoxicity in non-cancerous cell lines
Welcome to the technical resource center for BI8622. This guide is intended to help researchers and drug development professionals address issues related to unexpected cytotoxicity in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a specific small molecule inhibitor of HUWE1 (HECT, UBA, and WWE domain containing 1), an E3 ubiquitin ligase.[1][2] By inhibiting HUWE1, this compound can modulate the stability of several key proteins involved in cell cycle progression and oncogenesis, most notably by suppressing MYC-dependent transactivation in cancer cells.[1][2][3]
Q2: Why am I observing cytotoxicity in my non-cancerous cell lines? A2: While this compound is designed to target pathways hyperactive in cancer cells, its target, HUWE1, is also involved in numerous essential cellular processes in normal cells, including DNA damage response and protein quality control.[4][5] The effects of HUWE1 inhibition can be highly context-dependent, varying between cell types.[3][6] Off-target effects or potent on-target effects in a specific non-cancerous cell line could lead to cytotoxicity, especially at higher concentrations.
Q3: What is the reported IC50 for this compound? A3: The IC50 for HUWE1 enzymatic activity inhibition is approximately 3.1 µM.[1][2] However, the effective concentration for cellular effects, such as suppressing colony formation in cancer cell lines, can range from 8 to 15 µM.[2][3][6] Cellular IC50 values for cytotoxicity will vary significantly based on the cell line's dependency on HUWE1-regulated pathways.
Q4: Is this compound known to be protective in any non-cancerous models? A4: Yes, interestingly, studies have shown that this compound can protect against cisplatin-induced acute kidney injury in animal models.[1] This highlights the complex and context-specific role of HUWE1 modulation, where its inhibition can be either detrimental or protective depending on the cellular stress and biological system.
Troubleshooting Guides
Issue 1: High Cytotoxicity in a Non-Cancerous Control Cell Line
Question: I am observing significant cell death in my non-cancerous control cell line (e.g., hTERT-RPE1, MCF 10A) at concentrations that are effective in my cancer cell line. How can I troubleshoot this?
Answer: This is a common challenge when a drug's target is essential for general cell function. The goal is to identify a therapeutic window where the compound is effective against cancer cells while minimally impacting non-cancerous cells.
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting this compound-induced cytotoxicity.
Recommended Steps:
-
Optimize Drug Concentration: The most critical step is to determine the precise IC50 for both your cancer and non-cancerous cell lines. It is essential to perform a full dose-response curve.[7][8] Start with a wide range of concentrations (e.g., 10 nM to 50 µM) to identify the sensitive range for each cell line.[9]
-
Shorten Exposure Time: Cytotoxic effects are a function of both concentration and time. Test shorter incubation periods (e.g., 6, 12, 24 hours) to see if a therapeutic window opens up where cancer cell effects are observed before significant non-cancerous cell toxicity.[7]
-
Characterize Cell Death: Use an Annexin V and Propidium Iodide (PI) assay to determine if the cells are undergoing apoptosis or necrosis.[10][11][12] This can provide insight into the mechanism of toxicity. Apoptosis may suggest an on-target effect, while necrosis at high concentrations could indicate off-target effects or solvent toxicity.
-
Control for Vehicle Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell lines (typically <0.5%).[13]
Issue 2: How to Determine the Optimal, Non-Toxic Concentration of this compound
Question: How do I systematically find the highest possible concentration of this compound that does not harm my non-cancerous cells, so I can use it as a negative control?
Answer: This requires determining the Maximum Non-Toxic Concentration (MNTC). This can be achieved through a systematic dose-response experiment focused on viability.
Logic Diagram for MNTC Determination
Caption: Logic for determining the Maximum Non-Toxic Concentration (MNTC).
Data Presentation
Below is a table of representative IC50 values for this compound across various cell lines to illustrate the concept of a therapeutic window. Note: This data is illustrative.
| Cell Line | Cell Type | Primary Target Pathway | This compound IC50 (Viability) | Therapeutic Window (vs. RPE1) |
| Ls174T | Colon Carcinoma | MYC-driven | 8.4 µM[2] | 3.0x |
| JJN3 | Multiple Myeloma | MYC-driven | ~14 µM[6] | 1.8x |
| A549 | Lung Carcinoma | p53 (HUWE1 target)[5] | 11.2 µM | 2.2x |
| hTERT-RPE1 | Non-cancerous Retinal Pigment Epithelial | Baseline | 25.1 µM | 1.0x |
| BJ Fibroblast | Non-cancerous Skin Fibroblast | Baseline | 31.5 µM | 0.8x |
Key Experimental Protocols
Protocol 1: Determining Dose-Response using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[14]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common approach is an 8-point, 3-fold dilution series starting from 100 µM.[7][9]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.[15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Apoptosis vs. Necrosis Assessment using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][12][16]
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[17]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early Apoptotic cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Visualization
The diagram below illustrates the intended on-target effect of this compound and a hypothetical off-target interaction that could lead to cytotoxicity in non-cancerous cells. HUWE1 has many substrates, and inhibition could stabilize a pro-apoptotic protein (Protein X) that is normally kept at low levels.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HUWE1 controls the development of non-small cell lung cancer through down-regulation of p53 [thno.org]
- 6. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Interpreting Data from BI8622-Treated Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting data from experiments involving the HUWE1 inhibitor, BI8622.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a specific small molecule inhibitor of HUWE1 (HECT, UBA and WWE domain containing 1), an E3 ubiquitin ligase.[1] Its primary target is the HECT domain of HUWE1, thereby inhibiting its ubiquitin ligase activity. HUWE1 has been implicated in the regulation of various cellular processes, including cell proliferation, DNA damage response, and apoptosis, through the ubiquitination and subsequent degradation or functional modulation of its substrates.[2][3][4]
Q2: What are the known downstream effects of this compound treatment?
This compound-mediated inhibition of HUWE1 leads to the stabilization of several key proteins, most notably the oncoprotein MYC and the anti-apoptotic protein MCL1.[2][4][5][6] By preventing their degradation, this compound can impact MYC-dependent transcriptional programs and modulate apoptosis.[7] Effects on other HUWE1 substrates, such as MIZ1 and TopBP1, have also been reported.[7]
Q3: What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. Generally, concentrations in the range of 5-25 µM are used in cell-based assays such as colony formation and cell viability assays.[1] For in vitro ubiquitination assays, the IC50 has been reported to be around 3.1 µM.[1][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in DMSO to prepare a stock solution (e.g., 10 mM).[7] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Interpreting data from this compound-treated samples can present several challenges. This guide addresses potential issues and provides recommendations for troubleshooting your experiments.
Problem 1: Inconsistent or No Effect of this compound on Downstream Targets (e.g., MYC, MCL1)
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary between cell types. |
| Incorrect Drug Handling and Storage | Ensure proper storage of this compound stock solutions to maintain its activity. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low HUWE1 Expression in the Cell Line | Verify the expression level of HUWE1 in your cell line of interest using Western blot or qPCR. Cell lines with low HUWE1 expression may show a diminished response to this compound. |
| Rapid Degradation of the Target Protein | The stabilization of MYC or MCL1 might be transient. Perform a time-course experiment to identify the optimal time point for observing protein accumulation after this compound treatment. |
| Cellular Context-Dependency | The function of HUWE1 and the effect of its inhibition can be cell-type specific.[3] Consider the genetic background and signaling pathways active in your model system. |
Problem 2: Observed Cellular Phenotype Does Not Correlate with Expected Downstream Effects
| Potential Cause | Troubleshooting Recommendation |
| Off-Target Effects | While this compound is reported to be specific for HUWE1 over other HECT-domain E3 ligases, off-target effects cannot be completely ruled out.[7] To confirm that the observed phenotype is due to HUWE1 inhibition, consider using a complementary approach such as siRNA or shRNA-mediated knockdown of HUWE1. A rescue experiment by overexpressing a resistant HUWE1 mutant could also be performed. |
| Activation of Compensatory Pathways | Inhibition of HUWE1 might lead to the activation of other signaling pathways that compensate for the intended effect. Use pathway analysis tools or perform broader molecular profiling (e.g., RNA-seq, proteomics) to identify such changes. |
| Cellular Toxicity at High Concentrations | High concentrations of this compound might induce non-specific toxicity. Ensure that the observed phenotype is not a result of general cellular stress. Include appropriate controls, such as a vehicle-only control and a positive control for cytotoxicity. |
Problem 3: Variability in Ubiquitination Assays
| Potential Cause | Troubleshooting Recommendation |
| Inactive Reagents | Ensure the activity of your E1, E2, and ubiquitin reagents. Use freshly prepared ATP-containing buffers. |
| Suboptimal Assay Conditions | Optimize the concentrations of E1, E2, HUWE1, and ubiquitin. Titrate the amount of this compound to generate a complete inhibition curve. |
| Issues with Antibody Detection | For immunoprecipitation-based ubiquitination assays, ensure the specificity and efficiency of the antibody used to pull down the target protein. Use appropriate isotype controls. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro and In-Cell IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| In Vitro Ubiquitination Assay | HUWE1 HECT-domain auto-ubiquitination | 3.1 µM | [7] |
| In-Cell Ubiquitination Assay | MCL1 ubiquitination in HeLa cells | 6.8 µM | [7] |
| Colony Formation Assay | Ls174T cells | 8.4 µM | [7] |
Table 2: Effect of this compound on Cell Cycle Distribution in Ls174T Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| DMSO (Control) | 45 | 40 | 15 | [7] |
| This compound (10 µM, 48h) | 60 | 25 | 15 | [7] |
Experimental Protocols
In Vitro HUWE1 Auto-Ubiquitination Assay
This protocol is adapted from a high-throughput screening method to identify HUWE1 inhibitors.[7]
Materials:
-
Biotinylated His-tagged HUWE1 HECT-domain
-
His-tagged UBA1 (E1 enzyme)
-
His-tagged UbcH5b (E2 enzyme)
-
His-3xMYC-tagged ubiquitin
-
ATP
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.5 mM MgCl₂, 0.05 mM CaCl₂, 0.5 mM DTT, 0.1% Tween-20, 1% DMSO)
-
Streptavidin-coated 96-well plates
-
Europium-labeled anti-MYC antibody
-
This compound or other test compounds
Procedure:
-
Coat streptavidin-coated 96-well plates with the biotinylated HUWE1 HECT-domain.
-
Wash the plates to remove unbound enzyme.
-
Add 10 µL of Assay Buffer containing DMSO or the test compound (this compound) to each well.
-
Incubate for 20 minutes at room temperature.
-
Prepare an enzyme mix containing His-UBA1, His-UbcH5b, and His-3xMYC-ubiquitin in Assay Buffer.
-
Add 20 µL of the enzyme mix to each well.
-
Initiate the reaction by adding 10 µL of 2 mM ATP to each well.
-
Incubate for 3 hours at room temperature.
-
Wash the plates and add the europium-labeled anti-MYC antibody.
-
After incubation and further washing, measure the time-resolved fluorescence to quantify the level of HUWE1 auto-ubiquitination.
Western Blot for MCL1 and MYC Stabilization
This protocol describes the detection of MCL1 and MYC protein levels in cells treated with this compound.[7]
Materials:
-
Cell line of interest (e.g., Ls174T)
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
Primary antibodies against MCL1, MYC, and a loading control (e.g., Vinculin, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or DMSO for the indicated time period (e.g., 16-24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCL1, MYC, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (MTT or CellTiter-Blue)
This protocol outlines a general procedure for assessing cell viability after this compound treatment.[7][8]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CellTiter-Blue reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of this compound concentrations (and a DMSO control) in triplicate.
-
Incubate for the desired duration (e.g., 48-72 hours).
-
Add the MTT or CellTiter-Blue reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the substrate.
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Visualizations
Caption: Simplified signaling pathway of HUWE1 and the effect of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. The E3 ubiquitin ligase HUWE1 acts through the N‐Myc‐DLL1‐NOTCH1 signaling axis to suppress glioblastoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HUWE1 controls MCL1 stability to unleash AMBRA1-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HECT-domain ubiquitin ligase Huwe1 controls neural differentiation and proliferation by destabilizing the N-Myc oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiology.elte.hu [physiology.elte.hu]
improving the specificity of BI8622 in complex biological systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the HUWE1 inhibitor, BI-8622.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BI-8622?
A1: BI-8622 is a specific inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1 (also known as MULE or ARF-BP1).[1][2] It functions by inhibiting the auto-ubiquitination of HUWE1's HECT domain, which is essential for its catalytic activity.[2] This inhibition leads to the stabilization of HUWE1 substrates.
Q2: What are the known downstream effects of BI-8622 treatment?
A2: By inhibiting HUWE1, BI-8622 leads to the accumulation of several key proteins, including the anti-apoptotic protein MCL1 and the transcription factor c-MYC.[1][2][3] This can result in cell cycle arrest, typically in the G1 phase, and suppression of colony formation in sensitive cell lines.[3]
Q3: What is the recommended solvent and storage condition for BI-8622?
A3: BI-8622 is typically dissolved in DMSO to create a stock solution. For long-term storage, the powder form is recommended at -20°C for up to three years. In solvent, it can be stored at -80°C for up to two years or -20°C for one year.
Q4: At what concentration should I use BI-8622 in my cell-based assays?
A4: The effective concentration of BI-8622 can vary between cell lines. The reported IC50 for HUWE1 inhibition in vitro is 3.1 µM.[1][2] For cell-based assays, concentrations ranging from 1 µM to 20 µM are commonly used.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Data Presentation
BI-8622 Selectivity Profile
The following table summarizes the in vitro selectivity of BI-8622 against other HECT-domain E3 ubiquitin ligases. The data is derived from auto-ubiquitination assays.
| E3 Ligase | IC50 (µM) |
| HUWE1 | 3.1 |
| NEDD4 | > 50 |
| SMURF2 | > 50 |
| WWP1 | > 50 |
| ITCH | > 50 |
| E6AP | > 50 |
Data sourced from Peter S, et al. EMBO Mol Med. 2014.[4]
Mandatory Visualizations
Caption: Simplified signaling pathway of HUWE1 and the inhibitory action of BI-8622.
Caption: Experimental workflow for validating the specificity and efficacy of BI-8622.
Caption: Troubleshooting decision tree for unexpected results with BI-8622.
Troubleshooting Guide
Problem: I am not observing the expected increase in c-MYC or MCL1 protein levels after BI-8622 treatment.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 20 µM) to determine the optimal concentration for your cell line. The IC50 can vary between different cellular contexts.
-
-
Possible Cause 2: Poor Compound Solubility or Stability.
-
Solution: Ensure your DMSO stock is fully dissolved. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. Visually inspect the media for any precipitation after adding the inhibitor.
-
-
Possible Cause 3: Low HUWE1 Expression in Your Cell Line.
-
Solution: Verify the expression level of HUWE1 in your cell line of interest via western blot or qPCR. If HUWE1 expression is low, the effects of its inhibition may be minimal.
-
-
Possible Cause 4: Rapid Degradation of c-MYC.
-
Solution: c-MYC is a notoriously unstable protein. Ensure you are using appropriate lysis buffers containing protease inhibitors. Consider shorter treatment times to capture the initial accumulation before other degradation pathways compensate.
-
Problem: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition.
-
Possible Cause 1: Off-Target Effects.
-
Solution: While BI-8622 is selective against other HECT-domain E3 ligases, off-target effects at high concentrations cannot be ruled out.[4] Try to use the lowest effective concentration determined from your dose-response curve. Consider using a structurally unrelated HUWE1 inhibitor as a control to see if the same phenotype is produced.
-
-
Possible Cause 2: On-Target Toxicity.
-
Solution: In some cell lines, the stabilization of HUWE1 substrates like c-MYC can be toxic. This is an expected on-target effect. Correlate the cytotoxicity with the stabilization of MCL1 and c-MYC to confirm this.
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) and that you include a vehicle-only (DMSO) control in your experiments.
-
Problem: My in vitro ubiquitination assay is not working.
-
Possible Cause 1: Inactive E1, E2, or E3 Enzyme.
-
Solution: Ensure all recombinant enzymes are properly stored and have not undergone multiple freeze-thaw cycles. Test the activity of each component individually if possible. For example, ensure the E1 can charge the E2 with ubiquitin in the absence of the E3.
-
-
Possible Cause 2: ATP Depletion.
-
Solution: The ubiquitination reaction is ATP-dependent. Ensure your ATP stock is fresh and at the correct concentration in the final reaction. Include a control reaction without ATP, which should show no ubiquitination.
-
-
Possible Cause 3: Incorrect Buffer Conditions.
-
Solution: Ubiquitination assays are sensitive to pH and salt concentrations. Use a validated ubiquitination buffer and ensure all components are at the correct final concentrations.
-
Experimental Protocols
1. In Vitro HUWE1 Auto-Ubiquitination Assay
This assay measures the ability of BI-8622 to inhibit the auto-ubiquitination of the HUWE1 HECT domain.
-
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human HUWE1 HECT domain
-
Human ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
BI-8622 dissolved in DMSO
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Prepare a reaction mixture containing ubiquitination buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 5 µM), and the HUWE1 HECT domain (e.g., 1 µM).
-
Add varying concentrations of BI-8622 or DMSO (vehicle control) to the reaction tubes.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by western blotting with an anti-ubiquitin antibody. A ladder of high-molecular-weight polyubiquitinated HUWE1 bands should be visible in the DMSO control, which will be reduced in the presence of effective BI-8622 concentrations.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that BI-8622 directly binds to and stabilizes HUWE1 in intact cells.
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
BI-8622
-
DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or plate
-
Thermocycler
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the desired concentration of BI-8622 and another set with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension from each treatment group into separate PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by a cooling step at room temperature for 3 minutes. Include an unheated control.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble HUWE1 in each sample by western blot. In the BI-8622 treated samples, HUWE1 should remain soluble at higher temperatures compared to the DMSO control, indicating thermal stabilization upon ligand binding.
-
3. Western Blot for c-MYC and MCL1
This protocol details the detection of changes in endogenous c-MYC and MCL1 protein levels following BI-8622 treatment.
-
Materials:
-
Cultured cells
-
BI-8622 and DMSO
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-c-MYC (e.g., clone 9E10)
-
Anti-MCL1 (e.g., Cell Signaling Technology #5453)
-
Anti-loading control (e.g., β-actin, GAPDH, or Vinculin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with BI-8622 at the desired concentrations and for the desired time points. Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative change in c-MYC and MCL1 protein levels.
-
References
- 1. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
how to control for potential BI8622 off-target kinase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential off-target kinase activity of BI8622.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is primarily a specific inhibitor of the HECT-domain E3 ubiquitin ligase HUWE1, with a reported IC50 of 3.1 μM.[1] Its mechanism of action involves disrupting HUWE1's ability to ubiquitinate its substrates, thereby affecting downstream signaling pathways. For instance, this compound has been shown to inhibit the degradation of MCL1 and affect MYC-dependent transactivation in colorectal cancer cells.[1][2]
Q2: I am observing effects in my experiment that may not be related to HUWE1 inhibition. Could this compound have off-target kinase activity?
While this compound's primary target is the E3 ligase HUWE1, it is possible for small molecule inhibitors to have off-target effects on other proteins, including kinases.[3][4] This polypharmacology can lead to unexpected phenotypic outcomes.[5] Therefore, it is crucial to experimentally validate that the observed effects of this compound are due to its on-target activity and not a result of off-target kinase inhibition.
Q3: What is the first step to identify potential off-target kinases of this compound?
The most comprehensive first step is to perform a kinase selectivity profile. This involves screening this compound against a large panel of purified kinases to identify any potential off-target interactions.[6] Commercial services are available that offer screening against hundreds of kinases. The results are typically reported as percent inhibition at a specific concentration or as IC50/Kd values for any identified hits.
Q4: How can I confirm that a potential off-target kinase identified in a screen is relevant in my cellular model?
Target engagement assays are essential to confirm that this compound interacts with the potential off-target kinase in a cellular context.[6] Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify direct binding of this compound to the off-target kinase in intact cells. Additionally, you can assess the phosphorylation of known substrates of the off-target kinase in cells treated with this compound.
To ensure the observed phenotype is specifically due to HUWE1 inhibition, a multi-faceted approach is recommended:
-
Genetic knockdown or knockout of HUWE1: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate HUWE1 expression.[7][8] If the phenotype of HUWE1 depletion mimics the effects of this compound treatment, it provides strong evidence for on-target activity.[2]
-
Rescue experiments: In HUWE1-depleted cells, the addition of this compound should not produce any further effect on the phenotype of interest.[2]
Troubleshooting Guides
Issue: Unexpected cell death or toxicity after this compound treatment.
-
Possible Cause: The observed toxicity may be due to potent inhibition of an off-target kinase crucial for cell survival.
-
Troubleshooting Steps:
-
Perform a kinase screen: Screen this compound against a broad panel of kinases to identify potential off-targets.
-
Validate cellular off-target activity: If a kinase is identified, check its activation status and the phosphorylation of its downstream targets in this compound-treated cells via Western blot or phospho-proteomics.
-
Use a more selective inhibitor: If a specific off-target kinase is confirmed, use a highly selective inhibitor for that kinase to see if it phenocopies the toxicity observed with this compound.
-
Issue: Discrepancy between the effects of this compound and HUWE1 knockdown.
-
Possible Cause: This suggests that this compound may have significant off-target activities that are independent of HUWE1.
-
Troubleshooting Steps:
-
Confirm HUWE1 knockdown efficiency: Ensure that your siRNA, shRNA, or CRISPR approach is effectively reducing HUWE1 protein levels.
-
Perform a comprehensive off-target analysis: In addition to kinase profiling, consider broader proteomic approaches to identify other potential off-target proteins.
-
Titrate this compound concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Quantitative Data Summary
As specific off-target kinase data for this compound is not publicly available, the following table provides an example of how data from a kinase screen would be presented.
Table 1: Example Kinase Selectivity Profile for this compound
| Target | This compound IC50 (μM) | Comments |
| HUWE1 (Primary Target) | 3.1 | On-target activity |
| Off-Target Kinase A | 5.2 | Potential off-target |
| Off-Target Kinase B | 15.8 | Weak off-target |
| Off-Target Kinase C | > 50 | No significant activity |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Kinase Reaction: In a multi-well plate, combine a panel of purified recombinant kinases with their respective substrates and ATP. Add this compound at one or more concentrations.
-
Incubation: Incubate the reaction plates at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Measure kinase activity using a suitable method, such as radiometric assay (e.g., HotSpot) or fluorescence/luminescence-based assays that detect ATP consumption or product formation.[9]
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to a DMSO control. For hits, determine the IC50 value by fitting the dose-response data to a suitable model.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against the potential off-target kinase. A positive result is indicated by a shift in the melting curve, where the target protein is stabilized at higher temperatures in the presence of this compound.
Visualizations
Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.
Caption: On-Target vs. Potential Off-Target Signaling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Validating the On-Target Effects of BI8622 on HUWE1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target effects of BI8622, a known inhibitor of the HECT domain E3 ubiquitin ligase HUWE1. We will explore experimental approaches using this compound and a related compound, BI8626, and compare these pharmacological interventions with genetic knockdown of HUWE1. This guide includes detailed experimental protocols, quantitative data summaries, and visual workflows to aid in the design and interpretation of validation studies.
Introduction to HUWE1 and this compound
HUWE1 (HECT, UBA and WWE domain containing E3 ubiquitin protein ligase 1), also known as MULE or ARF-BP1, is a large and complex E3 ubiquitin ligase involved in a multitude of cellular processes, including DNA damage response, apoptosis, and cell cycle regulation.[1][2] It targets a wide array of substrates for ubiquitination, thereby controlling their stability and function. Notable substrates include the oncoprotein MYC, the anti-apoptotic protein MCL1, the tumor suppressor p53, and the MYC-interacting protein MIZ1.[3][4][5] Given its central role in cellular homeostasis and its dysregulation in various cancers, HUWE1 has emerged as a promising therapeutic target.
This compound is a specific small molecule inhibitor of HUWE1, identified through high-throughput screening.[1][3] It has been shown to inhibit the auto-ubiquitination of HUWE1's HECT domain and subsequently affect the ubiquitination and stability of its downstream substrates.[3][6] Validating that the observed cellular effects of this compound are a direct consequence of HUWE1 inhibition is crucial for its development as a research tool and potential therapeutic agent.
Comparative Analysis of HUWE1 Inhibition Strategies
The on-target effects of this compound can be validated by comparing its activity with other HUWE1 inhibitors and, most importantly, with genetic methods that directly target the HUWE1 protein.
| Inhibitor/Method | Type | Key Characteristics |
| This compound | Small Molecule | Specific HUWE1 inhibitor. |
| BI8626 | Small Molecule | A structurally related and potent HUWE1 inhibitor, often used as a comparator. |
| shRNA Knockdown | Genetic | "Gold standard" for target validation; directly reduces HUWE1 protein levels. |
Quantitative Comparison of HUWE1 Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and BI8626 from various assays. These values are critical for designing experiments with appropriate compound concentrations.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| This compound | In Vitro HUWE1 Auto-ubiquitination | HUWE1 HECT-domain | 3.1 µM | [3] |
| This compound | In Vivo MCL1 Ubiquitination | HeLa cells | 6.8 µM | [3] |
| This compound | Colony Formation | Ls174T cells | 8.4 µM | [3] |
| BI8626 | In Vitro HUWE1 Auto-ubiquitination | HUWE1 HECT-domain | 0.9 µM | [5] |
| BI8626 | Colony Formation | Ls174T cells | 0.7 µM | [7] |
Experimental Protocols for On-Target Validation
Here we provide detailed protocols for key experiments to validate the on-target effects of this compound.
In Vitro HUWE1 Auto-Ubiquitination Assay
This assay directly measures the enzymatic activity of the HUWE1 HECT domain and its inhibition by this compound.
Objective: To determine the IC50 of this compound on HUWE1's E3 ligase activity in a cell-free system.
Materials:
-
Recombinant HUWE1 HECT domain
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (and other inhibitors) dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Protocol:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, and ubiquitin in ubiquitination reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant HUWE1 HECT domain and ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin chains on HUWE1.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Caption: In Vitro HUWE1 Auto-Ubiquitination Assay Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.
Objective: To demonstrate that this compound directly binds to HUWE1 in intact cells, leading to its thermal stabilization.
Materials:
-
Cultured cells (e.g., Ls174T)
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates to a precise temperature gradient
-
Western blotting reagents
-
Anti-HUWE1 antibody
Protocol:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-HUWE1 antibody.
-
Increased thermal stability of HUWE1 in the presence of this compound (i.e., more soluble HUWE1 at higher temperatures) indicates direct binding.
Substrate Stabilization Assay (Immunoprecipitation and Western Blot)
This assay validates the functional consequence of HUWE1 inhibition on its known substrates.
Objective: To demonstrate that this compound treatment leads to the accumulation of HUWE1 substrates like MCL1 or MIZ1.
Materials:
-
Cultured cells (e.g., HeLa or Ls174T)
-
This compound
-
Cell lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-MCL1) and Western blotting (e.g., anti-MCL1, anti-MIZ1, anti-ubiquitin)
-
Protein A/G agarose beads
Protocol:
-
Treat cells with this compound, a comparator (e.g., BI8626), or DMSO for a defined period. For comparison, a separate group of cells can be transfected with HUWE1 shRNA.
-
Lyse the cells and quantify the total protein concentration.
-
For analyzing total protein levels, directly proceed to Western blotting with antibodies against HUWE1 substrates (MCL1, MIZ1, etc.). A decrease in HUWE1 levels should be confirmed in the shRNA-treated samples.
-
For analyzing ubiquitination status, perform immunoprecipitation of the target substrate (e.g., MCL1) from the cell lysates.
-
Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. A decrease in the ubiquitination of the substrate in this compound-treated and HUWE1-knockdown cells confirms on-target activity.
Caption: Substrate Stabilization Assay Workflow.
Signaling Pathways Involving HUWE1
Understanding the signaling context of HUWE1 is essential for interpreting the results of validation experiments. The following diagram illustrates the central role of HUWE1 in regulating key cellular proteins.
Caption: Simplified HUWE1 Signaling Pathways.
Conclusion
Validating the on-target effects of this compound is a critical step in its utilization as a chemical probe for studying HUWE1 biology. A multi-pronged approach that combines direct biochemical assays, target engagement studies in cells, and functional cellular assays is essential. The comparison with a structurally related inhibitor like BI8626 and, more importantly, with genetic knockdown of HUWE1 provides the most rigorous validation of on-target activity. The protocols and data presented in this guide offer a framework for researchers to confidently assess the on-target effects of this compound and other potential HUWE1 inhibitors.
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. ashpublications.org [ashpublications.org]
Potency Showdown: A Comparative Analysis of HUWE1 Inhibitors BI-8622 and BI-8626
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of two prominent small molecule inhibitors of the E3 ubiquitin ligase HUWE1: BI-8622 and BI-8626. This analysis is supported by experimental data to facilitate informed decisions in research and development applications.
The HECT-domain E3 ubiquitin ligase HUWE1 is a critical regulator of various cellular processes, including cell proliferation, apoptosis, and DNA damage repair. Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target. BI-8622 and BI-8626 have emerged as specific inhibitors of HUWE1, offering valuable tools to probe its function and potential for therapeutic intervention. This guide presents a side-by-side comparison of their potency, supported by quantitative data and detailed experimental methodologies.
Quantitative Potency Comparison
The following table summarizes the reported IC50 values for BI-8622 and BI-8626 from both in vitro biochemical assays and cell-based functional assays. Lower IC50 values indicate higher potency.
| Assay Type | BI-8622 IC50 | BI-8626 IC50 | Reference |
| HUWE1 Auto-ubiquitination (in vitro) | 3.1 µM | 0.9 µM | [1] |
| MCL1 Ubiquitination (in cells) | 6.8 µM | Not Reported | [2] |
| Colony Formation (Ls174T cells) | 8.4 µM | 0.7 µM | [1] |
Based on the available data, BI-8626 demonstrates consistently higher potency than BI-8622 in both biochemical and cell-based assays. In the direct in vitro measurement of HUWE1 auto-ubiquitination, BI-8626 is approximately 3.4 times more potent than BI-8622.[1] This trend is even more pronounced in the Ls174T colon cancer cell line colony formation assay, where BI-8626 is 12 times more potent.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro HUWE1 Auto-Ubiquitination Assay
This assay was central to the initial identification and characterization of BI-8622 and BI-8626. It measures the ability of the compounds to inhibit the auto-ubiquitination activity of the HUWE1 HECT domain.
Principle: A biotin-tagged HECT domain of HUWE1 is immobilized on a streptavidin-coated plate. The ubiquitination reaction is initiated by adding E1 activating enzyme (UBA1), E2 conjugating enzyme (UbcH5b), ATP, and MYC-tagged ubiquitin. The extent of auto-ubiquitination is quantified using a europium-labeled anti-MYC antibody, with the signal being inversely proportional to the inhibitory activity of the compounds.
Materials:
-
Biotin-tagged HUWE1 HECT domain
-
Streptavidin-coated 96-well plates
-
UBA1 (E1 enzyme)
-
UbcH5b (E2 enzyme)
-
MYC-tagged Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Europium-labeled anti-MYC antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Reagents
Procedure:
-
Coat streptavidin-coated 96-well plates with the biotin-tagged HUWE1 HECT domain and incubate to allow for binding.
-
Wash the plates to remove unbound HUWE1.
-
Add the test compounds (BI-8622 or BI-8626) at various concentrations to the wells.
-
Prepare a reaction mixture containing UBA1, UbcH5b, MYC-tagged ubiquitin, and ATP in the assay buffer.
-
Add the reaction mixture to the wells to initiate the ubiquitination reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Wash the plates to stop the reaction and remove excess reagents.
-
Add the europium-labeled anti-MYC antibody and incubate to allow for binding to the ubiquitinated HUWE1.
-
Wash the plates to remove unbound antibody.
-
Add detection reagents and measure the time-resolved fluorescence.
-
Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular MCL1 Ubiquitination Assay
This assay assesses the ability of the inhibitors to block the HUWE1-mediated ubiquitination of its substrate, the anti-apoptotic protein MCL1, within a cellular context.
Procedure:
-
HeLa cells were co-transfected with plasmids expressing MCL1, His-tagged ubiquitin, and HA-tagged HUWE1.[1]
-
Transfected cells were treated with varying concentrations of BI-8622 or BI-8626.[1][2]
-
Cells were lysed, and ubiquitinated proteins were recovered using Ni-NTA agarose beads, which bind to the His-tagged ubiquitin.[1]
-
The eluates were analyzed by immunoblotting with an antibody against MCL1 to detect the extent of its ubiquitination.[1]
Colony Formation Assay
This assay evaluates the long-term effect of the inhibitors on the proliferative capacity of cancer cells.
Procedure:
-
Ls174T colon carcinoma cells were seeded at a low density in 6-well plates.[1]
-
The cells were treated with a range of concentrations of BI-8622 or BI-8626.[1]
-
The medium containing the inhibitors was refreshed periodically.
-
After a period of growth (e.g., 10-14 days), the cells were fixed and stained with crystal violet.
-
The number of colonies was quantified to determine the IC50 value for inhibition of colony formation.[1]
Visualizing HUWE1's Mechanism of Action
To conceptualize the role of HUWE1 and the effect of its inhibition, the following diagrams illustrate the ubiquitination pathway and the experimental workflow for inhibitor screening.
Caption: HUWE1-mediated ubiquitination and degradation pathway.
References
A Comparative Guide to Small Molecule Inhibitors of the E3 Ubiquitin Ligase HUWE1: BI8622 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase HUWE1 (HECT, UBA and WWE domain containing 1), also known as MULE or ARF-BP1, has emerged as a critical regulator in a multitude of cellular processes, including cell proliferation, apoptosis, and DNA damage repair. Its dysregulation is implicated in various diseases, most notably in cancer where it can function as either an oncogene or a tumor suppressor depending on the cellular context. A key function of HUWE1 is the regulation of the MYC proto-oncogene, a pivotal driver of many human cancers. This has spurred the development of small molecule inhibitors targeting HUWE1 as a potential therapeutic strategy. This guide provides a comparative overview of the most well-characterized HUWE1 inhibitor, BI8622, alongside other known inhibitors, with a focus on their performance backed by experimental data.
Performance of HUWE1 Small Molecule Inhibitors
The discovery of small molecule inhibitors targeting HUWE1 has been largely driven by high-throughput screening campaigns. The most prominent examples arising from these efforts are this compound and BI8626.
| Inhibitor | IC50 (in vitro, HUWE1 auto-ubiquitination) | IC50 (cellular, colony formation) | Specificity Notes |
| This compound | 3.1 µM[1] | 8.4 µM (Ls174T cells)[2] | No significant inhibition of other tested HECT-domain ubiquitin ligases.[3] |
| BI8626 | 0.9 µM[3] | 0.7 µM (Ls174T cells)[3] | No significant inhibition of other tested HECT-domain ubiquitin ligases.[3] |
This compound and its analog BI8626 were identified through a high-throughput screen monitoring the auto-ubiquitination of the HUWE1 HECT domain[3]. Both compounds demonstrated low micromolar potency in inhibiting HUWE1's enzymatic activity in vitro[3]. Subsequent cellular assays confirmed their ability to suppress the growth of cancer cell lines, such as the colorectal cancer cell line Ls174T, with comparable IC50 values[2]. A crucial aspect of their characterization is their specificity. Both this compound and BI8626 were shown to be selective for HUWE1 over other tested HECT-domain ubiquitin ligases, a desirable property for a targeted therapeutic[3].
While this compound and BI8626 are the most extensively documented small molecule inhibitors of HUWE1, the field is an active area of research, and other compounds are under investigation. However, detailed public data on additional distinct small molecule inhibitors with comparable levels of characterization remains limited.
HUWE1 Signaling Pathways and Mechanism of Inhibition
HUWE1 exerts its influence on cellular function through the ubiquitination of a wide array of substrate proteins, leading to their degradation or functional modulation. Two of the most well-studied pathways involving HUWE1 are the MYC and WNT signaling cascades.
HUWE1-MYC Signaling Pathway
A primary mechanism by which HUWE1 inhibitors impact cancer cell growth is through the modulation of the MYC signaling pathway[3]. In many cancers, the oncoprotein MYC drives cellular proliferation. HUWE1 ubiquitinates and promotes the degradation of MIZ1, a transcriptional partner of MYC[2][3]. When MIZ1 is degraded, MYC can form activating complexes and drive the expression of target genes involved in cell growth and proliferation.
The inhibition of HUWE1 by small molecules like this compound disrupts this process. By blocking HUWE1's activity, MIZ1 is stabilized and accumulates in the cell[3]. This leads to the formation of repressive MYC-MIZ1 complexes on the promoters of MYC target genes, ultimately inhibiting their transcription and halting cell proliferation[2].
HUWE1-WNT Signaling Pathway
Recent studies have also implicated HUWE1 as a positive regulator of the WNT signaling pathway. HUWE1 is thought to antagonize the "destruction complex" that targets β-catenin for degradation. By inhibiting this complex, HUWE1 promotes the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator in the WNT pathway. This leads to the activation of WNT target genes, which are involved in cell proliferation and differentiation. The precise molecular mechanisms of how HUWE1 interacts with the destruction complex are still under active investigation.
Key Experimental Methodologies
The characterization of HUWE1 inhibitors relies on a series of biochemical and cell-based assays. Below are detailed protocols for some of the key experiments.
In Vitro HUWE1 Auto-Ubiquitination Assay (HTRF-based)
This assay is a common high-throughput screening method to identify inhibitors of HUWE1's enzymatic activity. It leverages the fact that the HECT domain of HUWE1 can ubiquitinate itself.
Principle: A biotinylated HECT domain of HUWE1 is immobilized on a streptavidin-coated plate. In the presence of E1 and E2 enzymes, ATP, and HA-tagged ubiquitin, the HECT domain becomes poly-ubiquitinated. The level of ubiquitination is detected using an anti-HA antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor fluorophore. When in close proximity, these fluorophores generate a FRET signal that is measured. Inhibitors of HUWE1 will reduce the ubiquitination and thus decrease the FRET signal.
Protocol:
-
Coating: Coat a 384-well streptavidin-coated plate with biotinylated recombinant HUWE1 HECT domain.
-
Compound Addition: Add test compounds at various concentrations to the wells.
-
Reaction Initiation: Add a master mix containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), HA-tagged ubiquitin, and ATP in an appropriate reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the ubiquitination reaction to proceed.
-
Detection: Add a detection mix containing an anti-HA antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for antibody binding.
-
Measurement: Read the plate on a compatible HTRF plate reader, measuring the emission at two wavelengths to calculate the FRET ratio.
-
Data Analysis: Plot the FRET ratio against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.
Principle: The binding of a small molecule inhibitor to its target protein can alter the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (HUWE1) using a standard protein quantification method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).
-
Data Analysis: Plot the amount of soluble HUWE1 against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to the right indicates target engagement and stabilization by the compound.
Conclusion
This compound and BI8626 represent first-generation small molecule inhibitors of HUWE1 with promising activity and specificity. Their mechanism of action, primarily through the stabilization of MIZ1 and subsequent repression of MYC-driven transcription, provides a strong rationale for their therapeutic potential in MYC-addicted cancers. The ongoing exploration of HUWE1's role in other critical signaling pathways, such as WNT signaling, further broadens the potential applications of its inhibitors. The development of robust biochemical and cellular assays has been instrumental in the discovery and characterization of these compounds and will continue to be vital in the search for next-generation HUWE1 inhibitors with improved potency and drug-like properties. As our understanding of the complex biology of HUWE1 deepens, so too will the opportunities for therapeutic intervention.
References
A Comparative Analysis of BI8622 with Other E3 Ligase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HUWE1 E3 ligase inhibitor, BI8622, with other notable E3 ligase inhibitors targeting HUWE1, MDM2, and CBL-B. The analysis is supported by experimental data to evaluate their performance and potential as therapeutic agents.
Introduction to E3 Ligase Inhibition
E3 ubiquitin ligases are a critical component of the ubiquitin-proteasome system (UPS), responsible for substrate recognition and the final step of ubiquitin transfer, which often leads to protein degradation. With over 600 E3 ligases in humans, they represent a diverse and specific set of targets for therapeutic intervention in various diseases, including cancer.[1] Small molecule inhibitors of E3 ligases are being developed to prevent the degradation of tumor suppressors or to stabilize oncoproteins for degradation.
Comparative Analysis of E3 Ligase Inhibitors
This section provides a detailed comparison of this compound with other selected E3 ligase inhibitors. The data presented is collated from various preclinical and clinical studies.
HUWE1 Inhibitors: this compound and BI8626
This compound and the closely related compound BI8626 are specific inhibitors of the HECT domain E3 ubiquitin ligase HUWE1 (also known as MULE or ARF-BP1).[2][3] HUWE1 has been implicated in the regulation of several oncogenic proteins, most notably MYC and Mcl-1.[4][5]
Mechanism of Action: this compound and BI8626 inhibit the catalytic activity of HUWE1, preventing the ubiquitination and subsequent degradation of its substrates.[2][3] This leads to the stabilization of proteins like the MYC-interacting protein MIZ1, which in turn represses MYC-dependent transcription.[3]
Potency and Selectivity:
| Inhibitor | Target | IC50 (in vitro) | Cell-Based IC50 (Colony Formation, Ls174T) | Selectivity Notes |
| This compound | HUWE1 | 3.1 µM[2][3][6] | 8.4 µM[2][3] | Specific for HUWE1; no significant inhibition of other tested HECT-domain E3 ligases like NEDD4.[2][3] |
| BI8626 | HUWE1 | 0.9 µM[2][7][8] | 0.7 µM[2][3] | More potent than this compound; also specific for HUWE1 over other tested HECT-domain ligases.[2][3] |
MDM2 Inhibitors
Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor.[9][10] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] Inhibitors of the MDM2-p53 interaction are designed to stabilize and activate p53 in cancer cells with wild-type TP53.
Mechanism of Action: These inhibitors bind to MDM2 at the p53-binding pocket, preventing the interaction between the two proteins. This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.[2]
Potency of Selected MDM2 Inhibitors:
| Inhibitor | Target | IC50 / EC50 | Cell Line(s) |
| Nutlin-3a | MDM2-p53 | IC50: ~90 nM (biochemical) | HCT116, MCF7 |
| Idasanutlin (RG7388) | MDM2-p53 | IC50: 6 nM (biochemical)[11] | SJSA-1 (IC50: 0.01 µM), HCT116 (IC50: 0.01 µM)[11] |
| Milademetan (DS-3032) | MDM2-p53 | IC50: 21.9 nM (72h)[12] | SK-N-SH |
| Navtemadlin (AMG 232) | MDM2-p53 | IC50: 0.6 nM (biochemical)[13] | HCT116 (IC50: 10 nM)[13] |
CBL-B Inhibitor: NX-1607
Casitas B-lineage lymphoma-b (CBL-B) is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation.[6][14] Inhibition of CBL-B is a promising immuno-oncology strategy to enhance anti-tumor immunity.
Mechanism of Action: NX-1607 is an oral, first-in-class inhibitor of CBL-B. By inhibiting CBL-B, NX-1607 lowers the threshold for T-cell activation, leading to enhanced T-cell proliferation and anti-tumor activity.[15][16]
Potency and Activity:
| Inhibitor | Target | Potency | Key Activities |
| NX-1607 | CBL-B | "low nanomolar levels"[16] | Enhances T-cell proliferation and cytokine production.[16] Demonstrates anti-tumor activity in preclinical models.[17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro HUWE1 Ubiquitination Assay
This assay measures the auto-ubiquitination activity of the HUWE1 HECT domain.
Materials:
-
Recombinant biotin-tagged HUWE1 HECT domain
-
Streptavidin-coated 96-well plates
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
MYC-tagged ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Europium-labeled anti-MYC antibody
-
Detection reagents
Protocol:
-
Coat streptavidin-coated 96-well plates with the biotin-tagged HUWE1 HECT domain.
-
Wash the plates to remove unbound enzyme.
-
Prepare the ubiquitination reaction mixture containing E1 enzyme, E2 enzyme, MYC-tagged ubiquitin, and ATP in the assay buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells.
-
Initiate the reaction by adding the ubiquitination reaction mixture to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and wash the plates.
-
Add the europium-labeled anti-MYC antibody and incubate to allow binding to the ubiquitinated HUWE1.
-
Wash the plates and add detection reagents.
-
Measure the time-resolved fluorescence to quantify the extent of HUWE1 auto-ubiquitination.
Cell Viability (MTT/XTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Ls174T, HCT116)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test inhibitors (this compound, MDM2 inhibitors, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[18]
-
Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).[18]
-
For MTT assay:
-
For XTT assay:
-
Add the XTT reagent (pre-mixed with an electron coupling agent) to each well and incubate for 2-4 hours at 37°C. The orange formazan product is water-soluble.[21]
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.[19][21]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Colony Formation (Soft Agar) Assay
This assay evaluates the ability of single cells to undergo sustained proliferation and form colonies, a hallmark of tumorigenicity.
Materials:
-
Cancer cell lines
-
6-well plates
-
Agarose
-
Complete cell culture medium
-
Test inhibitors
-
Crystal violet stain
Protocol:
-
Prepare the bottom agar layer: Mix complete medium with agarose to a final concentration of 0.6-0.8% and pour it into the bottom of 6-well plates. Allow it to solidify.[8][22]
-
Prepare the top cell layer: Create a single-cell suspension of the cancer cells. Mix the cells with a lower concentration of agarose (e.g., 0.3-0.4%) in complete medium.[8][22]
-
Plate the cell-agarose mixture on top of the solidified bottom layer.
-
Treatment: Add the test inhibitor to the medium overlaying the top agar layer. The medium should be replenished with fresh inhibitor every 2-3 days.
-
Incubate the plates for 2-3 weeks at 37°C in a humidified incubator to allow for colony formation.[4]
-
Staining and Counting:
-
Stain the colonies with crystal violet for visualization.[8]
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the percentage of colony formation inhibition compared to the untreated control and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating E3 ligase inhibitors.
Caption: HUWE1-MYC Signaling Pathway Inhibition by this compound.
Caption: MDM2-p53 Signaling Pathway and Inhibition.
References
- 1. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. millerlaboratory.org [millerlaboratory.org]
- 9. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mdm2 in growth signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nurixtx.com [nurixtx.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 細胞計數與健康分析 [sigmaaldrich.com]
- 21. Cbl-b in T-cell activation - ProQuest [proquest.com]
- 22. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
A Comparative Guide to Validating MCL1 Degradation: BI8622 and Alternatives
This guide provides a comprehensive comparison of BI8622, a small molecule inhibitor of the HUWE1 E3 ubiquitin ligase, with other methodologies for modulating Myeloid Cell Leukemia 1 (MCL1) degradation. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MCL1, a key anti-apoptotic protein frequently overexpressed in cancer.[1][2]
Signaling Pathway of this compound-Mediated MCL1 Stabilization
This compound functions by inhibiting the E3 ubiquitin ligase HUWE1.[3][4] HUWE1 is responsible for attaching ubiquitin chains to MCL1, tagging it for proteasomal degradation.[4] By inhibiting HUWE1, this compound prevents this process, leading to the accumulation of MCL1 protein. This mechanism is particularly evident in cellular stress responses, such as UV irradiation, which would normally trigger MCL1 degradation.[5]
Caption: this compound inhibits HUWE1, preventing MCL1 ubiquitination and subsequent degradation.
Comparison of this compound with Alternative MCL1 Degradation Modulators
This compound is a valuable tool for studying the effects of MCL1 stabilization. However, a variety of other small molecules and methodologies can also be employed to modulate MCL1 degradation, often through different mechanisms. The following table provides a comparative overview.
| Compound/Method | Mechanism of Action | Effect on MCL1 | Reported IC50 / Effective Concentration | Cell Lines/Model Systems | Key Findings & Citations |
| This compound | HUWE1 E3 Ligase Inhibitor | Prevents degradation, leading to accumulation | 3.1 µM (in vitro, HUWE1 inhibition); 6.8 µM (in cells, for MCL1 ubiquitination) | HeLa, U2OS, Ls174T, Multiple Myeloma (MM) cell lines | Retards UV-induced MCL1 degradation.[3][4][5] Reduces viability of MM cells.[6] |
| BI8626 | HUWE1 E3 Ligase Inhibitor | Prevents degradation, leading to accumulation | 0.7 µM (for colony formation suppression) | Ls174T, Multiple Myeloma (MM) cell lines | A more potent analog of this compound.[5][6] |
| Regorafenib / Sorafenib | Multi-kinase Inhibitors | Induces degradation | 20-40 µM | HCT116 and other colon cancer cell lines | Promotes MCL1 degradation via GSK3β phosphorylation and FBW7-dependent ubiquitination.[1] |
| Hsp90 Inhibitors | Hsp90 Chaperone Inhibitors | Induces degradation | Not specified | Various cancer cell lines | Leads to FBW7-dependent MCL1 degradation.[7] |
| WP1130 | USP9X Deubiquitinase Inhibitor | Induces degradation | 5 µM | Breast and prostate cancer cell lines | Inhibits deubiquitination, thereby promoting MCL1 degradation.[8] |
| PROTACs (e.g., dMCL1-1/2) | Proteolysis Targeting Chimera | Induces degradation | Not specified | OPM2 (Multiple Myeloma) | Directly brings MCL1 to an E3 ligase for ubiquitination and degradation.[9] |
| A-1210477 / S63845 | BH3 Mimetics | Functional inhibition (not degradation) | Not specified | Various cancer cell lines | Inhibit the anti-apoptotic function of MCL1 by mimicking BH3-only proteins.[10] |
Experimental Protocols for Validating MCL1 Degradation
1. Western Blotting for MCL1 Protein Levels
This is the most common method to assess changes in MCL1 protein abundance.
-
Objective: To quantify the relative amount of MCL1 protein in cells after treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., U2OS, HCT116) at an appropriate density. Treat with the compound of interest (e.g., this compound, regorafenib) at various concentrations and time points. Include a vehicle control (e.g., DMSO). For experiments investigating stress-induced degradation, cells can be exposed to UV irradiation (e.g., 500 J/m² UVB).[5]
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for MCL1. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using an appropriate substrate (e.g., chemiluminescent substrate).
-
Analysis: Quantify the band intensities using densitometry software. Normalize the MCL1 signal to a loading control (e.g., β-actin, GAPDH, or CDK2) to account for variations in protein loading.[5]
-
2. In Vivo Ubiquitination Assay
This assay is used to directly measure the ubiquitination of MCL1.
-
Objective: To determine if a treatment affects the ubiquitination status of MCL1.
-
Methodology:
-
Transfection: Transfect cells (e.g., HeLa) with plasmids expressing His-tagged ubiquitin and, if necessary, HA-tagged HUWE1 and MCL1.[5]
-
Treatment: Treat the transfected cells with the compound of interest (e.g., this compound) or a vehicle control. To prevent the degradation of ubiquitinated proteins, cells are often treated with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.[1]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Pull-down of Ubiquitinated Proteins: Use nickel-nitrilotriacetic acid (Ni-NTA) agarose beads to pull down the His-tagged ubiquitinated proteins from the cell lysates.[5]
-
Elution and Western Blotting: Elute the bound proteins from the beads. Analyze the eluates by Western blotting using an antibody specific for MCL1 to detect ubiquitinated MCL1. An input control (a small fraction of the total lysate) should be run alongside to show the total MCL1 levels.[5]
-
3. Protein Half-Life Determination
This experiment measures the stability of the MCL1 protein.
-
Objective: To determine the rate of MCL1 protein degradation.
-
Methodology:
-
Treatment: Treat cells with the compound of interest or a vehicle control.
-
Inhibition of Protein Synthesis: Add a protein synthesis inhibitor, such as cycloheximide (CHX), to the cell culture medium.
-
Time Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blotting and Analysis: Perform Western blotting for MCL1 as described above. Quantify the MCL1 band intensities at each time point and normalize to the 0-hour time point. The half-life of the protein can then be calculated from the degradation curve.[1]
-
References
- 1. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination and deubiquitination of MCL1 in cancer: deciphering chemoresistance mechanisms and providing potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FBW7-Dependent Mcl-1 Degradation Mediates the Anticancer Effect of Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between protein acetylation and ubiquitination controls MCL1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the HUWE1 Pathway: A Comparative Guide to Alternative Investigative Methods Beyond BI8622
For researchers, scientists, and drug development professionals investigating the intricate HUWE1 signaling pathway, a diverse toolkit of methodologies is essential. While the small molecule inhibitor BI8622 has been a valuable probe, a comprehensive understanding of HUWE1's multifaceted roles necessitates a comparative evaluation of alternative approaches. This guide provides an objective comparison of pharmacological and genetic methods to study the HUWE1 E3 ubiquitin ligase, supported by experimental data and detailed protocols.
The E3 ubiquitin ligase HUWE1 is a critical regulator of numerous cellular processes, including cell proliferation, apoptosis, and DNA damage repair.[1][2] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. This guide explores alternatives to the commonly used inhibitor this compound, offering a comparative analysis of another potent small molecule, BI8626, alongside genetic knockdown and knockout strategies.
Small Molecule Inhibitors: A Head-to-Head Comparison
This compound and BI8626 were identified through a high-throughput screen as specific inhibitors of HUWE1's HECT domain auto-ubiquitination activity.[1] Both compounds have been shown to effectively inhibit HUWE1 function in cellular contexts, leading to similar downstream effects such as the downregulation of MYC target genes.[1][2]
| Inhibitor | In Vitro IC50 (HUWE1 auto-ubiquitination) | Cellular IC50 (Colony Formation, Ls174T cells) | Key Cellular Effects |
| This compound | 3.1 µM[1] | 8.4 µM[1] | Downregulates MYC target genes[1], Induces cell cycle arrest[2], Reduces viability of multiple myeloma cell lines[2] |
| BI8626 | 0.9 µM[1] | 0.7 µM[1] | Downregulates MYC target genes[1], Induces cell cycle arrest[2], Reduces viability of multiple myeloma cell lines[2] |
Key Findings from Comparative Studies:
-
Gene expression profiling has revealed that the effects of both this compound and BI8626 on gene expression are highly similar to those observed with shRNA-mediated depletion of HUWE1.[1]
-
Crucially, the inhibitory effects of these small molecules on MYC target gene expression are abrogated in cells where HUWE1 has been knocked down, confirming their on-target activity.[1]
-
In multiple myeloma cell lines, both pharmacological inhibition and shRNA knockdown of HUWE1 resulted in comparable levels of growth inhibition.[2][3]
Genetic Approaches: Precision in Perturbation
Genetic methods, such as RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing, offer a high degree of specificity for studying HUWE1 function by directly targeting its expression.
| Method | Approach | Outcome | Key Considerations |
| shRNA Knockdown | Lentiviral or retroviral delivery of short hairpin RNAs targeting HUWE1 mRNA. | Transient or stable reduction of HUWE1 protein levels. | Potential for off-target effects and incomplete knockdown. Requires careful validation of shRNA sequences. |
| CRISPR/Cas9 Knockout | Generation of loss-of-function mutations in the HUWE1 gene. | Complete and permanent ablation of HUWE1 protein expression. | Potential for off-target edits. May be lethal in some cell lines, necessitating inducible knockout systems.[4] |
Comparative Insights:
Studies have demonstrated that both shRNA-mediated knockdown and CRISPR/Cas9 knockout of HUWE1 lead to significant and specific cellular phenotypes, such as altered cell proliferation and cell cycle distribution, that often phenocopy the effects of small molecule inhibitors.[2][5][6] The choice between these methods depends on the desired duration of HUWE1 depletion and the tolerance of the cellular system to its complete loss.
Experimental Workflows and Signaling Pathways
To facilitate the application of these methods, the following diagrams illustrate a typical experimental workflow for comparing these approaches and a simplified representation of the HUWE1 signaling pathway.
Caption: A simplified diagram of the HUWE1 signaling pathway.
References
- 1. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E3 ligase HUWE1 inhibition as a therapeutic strategy to target MYC in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
Safety Operating Guide
BI8622: Essential Safety and Disposal Procedures for a HUWE1 Inhibitor
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of BI8622, a specific inhibitor of the HECT, UBA, and WWE domain-containing E3 ubiquitin-protein ligase 1 (HUWE1). Adherence to these guidelines is essential for maintaining laboratory safety and ensuring regulatory compliance.
Core Operational Data
This compound is a small molecule inhibitor used in research to study the HUWE1 ubiquitin ligase pathway and its role in various cellular processes, including cancer biology.[1] The following table summarizes key quantitative data regarding its activity.
| Parameter | Value | Cell Line/System |
| IC₅₀ (HUWE1 Inhibition) | 3.1 µM | In vitro auto-ubiquitination assay |
| IC₅₀ (MCL1 Ubiquitination) | 6.8 µM | HeLa cells |
| IC₅₀ (Colony Formation) | 8.4 µM | Ls174T cells |
Proper Disposal Procedures for this compound
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are based on general best practices for the disposal of small molecule inhibitors and other chemical wastes in a laboratory setting. It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., pipette tips, gloves, empty vials, aqueous solutions) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Containerization of Waste:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused powder, contaminated labware) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., solutions in DMSO or other solvents) in a separate, leak-proof, and sealable hazardous waste container. Ensure the container material is compatible with the solvent used. Never dispose of this compound solutions down the drain.[2][3]
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (HUWE1 Inhibitor)" and its CAS Number: "1875036-74-0".
-
List all components of the waste mixture, including solvents and their approximate concentrations.
-
Indicate the potential hazards (e.g., "Toxic," "Chemical Irritant"). Although specific hazard information for this compound is not detailed here, it is prudent to handle it as a potentially hazardous compound.
-
Include the date when the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment to prevent spills from spreading.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum allowable volume and storage duration.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste contents as per the container label.
-
Do not attempt to transport the hazardous waste off-site yourself.
-
Experimental Protocols and Signaling Pathway
This compound functions by inhibiting the E3 ubiquitin ligase HUWE1. HUWE1 is known to target several proteins for degradation via the ubiquitin-proteasome pathway, including the proto-oncoprotein c-Myc.[4][5] By inhibiting HUWE1, this compound can prevent the degradation of its substrates, leading to their accumulation and affecting downstream cellular processes.
This compound Signaling Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
